7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Description
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWCJMBLUCNJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624704 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274676-47-0 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. This document details its physical and chemical characteristics, spectral data, and a key synthetic protocol, presenting quantitative data in structured tables and experimental workflows as a visual diagram.
Core Chemical Properties
This compound is a solid, orange-colored powder at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below. The tetrahydronaphthyridine core is noted as a less basic yet more permeable alternative to arginine in peptidomimetic structures.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂ | [1][3] |
| Molecular Weight | 148.20 g/mol | [3] |
| CAS Number | 274676-47-0 | [1][3] |
| Appearance | Orange powder/solid | [1] |
| Melting Point | 77.5-86.5 °C | [1] |
| pKa (estimated) | ≈ 7 (for the tetrahydronaphthyridine core) | [2] |
| InChI Key | HBWCJMBLUCNJIS-UHFFFAOYSA-N | [1] |
| SMILES | Cc1ccc2CCCNc2n1 |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. The following tables summarize the key data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure's carbon-hydrogen framework. The following data is derived from the supporting information of a key synthetic publication.[4]
¹H NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly provided in the search results |
¹³C NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly provided in the search results |
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
Chemical Reactivity and Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly as arginine mimetics for integrin inhibitors.[2] A notable reaction involves the deprotonation of the exocyclic methyl group followed by quenching with an electrophile, such as diethyl chlorophosphate, to form a phosphonate. This transformation is a key step in a Horner–Wadsworth–Emmons-based approach to synthesize 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines.[2]
Experimental Protocols
The following is a detailed experimental protocol for a key reaction involving this compound, adapted from a published procedure.[4]
Synthesis of Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate
-
Materials:
-
This compound (1.46 g, 9.85 mmol)
-
Tetrahydrofuran (THF) (35 mL)
-
Diethyl chlorophosphate (1.70 mL, 11.76 mmol)
-
Isopropylmagnesium chloride (1.42 M in THF, 10.4 mL, 14.77 mmol)
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Saturated aqueous ammonium chloride (NH₄Cl) (45 mL)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a stirred solution of this compound in THF at room temperature, add diethyl chlorophosphate.
-
Add isopropylmagnesium chloride dropwise over 5 minutes.
-
After 5 minutes, slowly quench the reaction with saturated NH₄Cl.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate (2 x 40 mL).
-
Wash the combined organic phases with brine (100 mL).
-
Pass the organic phase through a hydrophobic frit and concentrate in vacuo.
-
Visualized Experimental Workflow
The following diagram illustrates the experimental workflow for the synthesis of a phosphonate derivative from this compound.
Biological Activity
While the broader class of 1,8-naphthyridine derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, specific biological targets and signaling pathways for this compound are not extensively detailed in the currently available literature.[3][5] Its primary documented application is as a synthetic intermediate in the development of arginine mimetics for integrin inhibitors.[2] Further research is required to fully elucidate its pharmacological profile.
Safety Information
This compound is classified with the GHS07 pictogram, indicating it can be harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
References
- 1. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 3. scbt.com [scbt.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural elucidation of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This heterocyclic scaffold is a key component in medicinal chemistry, often serving as an arginine mimetic in various therapeutic agents, including integrin inhibitors.[1] A thorough understanding of its structure is paramount for rational drug design and development.
Molecular Identity and Physicochemical Properties
This compound is a bicyclic aromatic amine. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | [2][3] |
| Molecular Weight | 148.20 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 274676-47-0 | [2] |
| Appearance | Orange Powder | [2] |
| Melting Point | 77.5-86.5 °C | [2] |
Spectroscopic Data for Structure Confirmation
The definitive structure of this compound and its derivatives is established through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables present key spectroscopic data for a closely related and well-characterized derivative, diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate, which provides the foundational spectral assignments for the parent compound's core structure.[4]
¹H NMR Spectroscopic Data
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.07 | m | - | 4H (Phosphonate O-CH₂) |
| 3.81–3.74 | m | - | 2H (Position 2-CH₂) |
| 2.69 | t | 6.4 | 2H (Position 4-CH₂) |
| 2.36 | s | - | 3H (Position 7-CH₃) |
| 1.93–1.85 | m | - | 2H (Position 3-CH₂) |
| 1.27 | td | 7.1, 0.8 | 6H (Phosphonate CH₃) |
| Solvent: CDCl₃, Frequency: 101 MHz. Data corresponds to diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate.[4] |
¹³C NMR Spectroscopic Data
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| 154.0 | - | C5 |
| 151.8 | d, J = 2.2 | C7 |
| 137.4 | - | C6 |
| 116.3 | d, J = 7.3 | C4a |
| 115.95 | - | C8a |
| 63.20 | d, J = 6.6 | Phosphonate O-CH₂ |
| 45.9 | d, J = 2.2 | C2 |
| 26.6 | - | C4 |
| 23.6 | - | 7-CH₃ |
| 22.4 | d, J = 4.4 | C3 |
| 16.0 | d, J = 7.3 | Phosphonate CH₃ |
| Solvent: CDCl₃, Frequency: 101 MHz. Data corresponds to diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate.[4] |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 285.1363 | 285.1367 |
| Data for C₁₃H₂₂N₂O₃P⁺, corresponding to the protonated molecule of diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate.[4] |
Experimental Protocols
The acquisition of high-quality analytical data is crucial for accurate structure elucidation. The following protocols are representative of the methods used to characterize this compound and its derivatives.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation : NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR.
-
Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
Data Referencing : Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.
-
Data Analysis : Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques, such as COSY and HSQC, are employed where necessary to confirm structural assignments.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Chromatography System : An Ultra-Performance Liquid Chromatography (UPLC) system is used for separation.
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Column : A common choice is an Acquity UPLC CSH C18 column (50 mm x 2.1 mm, 1.7 µm packing diameter), maintained at 40 °C.
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Mobile Phase : A gradient elution is employed using a two-solvent system. For example:
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Solvent A: 0.1% v/v formic acid in water.
-
Solvent B: 0.1% v/v formic acid in acetonitrile.
-
A typical gradient runs from 3% to 95% Solvent B over 1.5 minutes.
-
-
Mass Spectrometry Detector : A Quadrupole Time-of-Flight (Q-Tof) mass spectrometer with an electrospray ionization (ESI) source is used for detection and high-resolution mass measurements.[4]
Synthesis and Elucidation Workflow
The structure elucidation of this compound is intrinsically linked to its synthesis. The following diagram illustrates the logical workflow from synthesis to final structure confirmation.
This workflow begins with established synthetic routes, such as the Friedländer reaction followed by hydrogenation or more modern approaches like the Horner-Wadsworth-Emmons reaction, to obtain the target molecule.[1][5] The crude product is then subjected to a battery of analytical techniques. LC-MS provides initial confirmation of the product's molecular weight and purity. High-resolution mass spectrometry (HRMS) definitively establishes the elemental composition by providing a highly accurate mass measurement. Finally, a full suite of NMR experiments (¹H, ¹³C, and 2D) elucidates the precise connectivity of atoms and the chemical environment of each nucleus, leading to the unambiguous confirmation of the this compound structure.
References
- 1. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H34168.03 [thermofisher.com]
- 3. 7-Methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
The Biological Landscape of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound belonging to the larger family of 1,8-naphthyridines, a class of molecules that has garnered significant attention in medicinal chemistry. While direct and extensive biological data for this specific molecule is limited, its structural motif is a key component in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing insights from the broader family of 1,8-naphthyridine derivatives. We will delve into its role as a synthetic scaffold, explore the biological activities of its close analogs, and present generalized experimental protocols and potential mechanisms of action.
Introduction: The 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine ring system is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] This versatility has led to the development of numerous 1,8-naphthyridine derivatives with a wide spectrum of pharmacological activities, including:
-
Antimicrobial: The first clinically used 1,8-naphthyridine was nalidixic acid, an inhibitor of bacterial DNA gyrase.[2]
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Anticancer: Certain derivatives have shown potent cytotoxic activity against various cancer cell lines.[3]
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Anti-inflammatory: Anti-inflammatory effects have been reported for some compounds within this class.
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Neurological: Potential applications in treating neurological disorders such as depression and anxiety have also been investigated.[4]
This compound represents a saturated version of the 7-methyl-1,8-naphthyridine core. The tetrahydro- feature provides a three-dimensional structure that can be crucial for specific receptor interactions.
This compound as a Synthetic Intermediate
A significant aspect of the "biological activity" of this compound lies in its utility as a versatile building block in organic synthesis. It serves as a key intermediate in the creation of more complex molecules with enhanced biological functions. For instance, it has been utilized in the synthesis of arginine mimetics and integrin inhibitors, highlighting its importance in constructing molecules that can modulate protein-protein interactions.[5]
Biological Activities of Related Compounds and Potential for this compound
Antimicrobial Activity
Derivatives of the 1,8-naphthyridine core are well-known for their antibacterial properties, primarily through the inhibition of DNA gyrase.[2] For example, 7-methyl-1,8-naphthyridinone derivatives bearing a 1,2,4-triazole ring have demonstrated inhibitory effects against DNA gyrase with IC50 values in the range of 1.7–13.2 µg/mL.[2] It is plausible that this compound could serve as a scaffold for the development of novel antimicrobial agents.
Anticancer Activity
Several 2-phenyl-7-methyl-1,8-naphthyridine derivatives have been synthesized and evaluated for their in vitro anticancer activity against the MCF7 human breast cancer cell line.[3] Some of these compounds exhibited potent cytotoxic effects with IC50 values as low as 1.47 µM.[3] This suggests that the 7-methyl-1,8-naphthyridine scaffold, and by extension its tetrahydro- derivative, is a promising starting point for the design of new anticancer drugs.
Other Potential Activities
A structurally related compound, 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL, is suggested to possess antimicrobial, anticancer, anti-inflammatory, and neurological activities, although specific data is lacking.[4] This further supports the notion that the 7-methyl-tetrahydronaphthyridine core is a promising framework for diverse therapeutic applications.
Quantitative Data Summary
As there is no direct quantitative biological data available for this compound in the reviewed literature, a table summarizing the activity of its close derivatives is provided below for comparative purposes.
| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC50) | Reference |
| 7-Methyl-1,8-naphthyridinone derivatives | Antibacterial | DNA Gyrase Inhibition | 1.7–13.2 µg/mL | [2] |
| 2-Phenyl-7-methyl-1,8-naphthyridine derivatives | Anticancer | Cytotoxicity against MCF7 cells | 1.47 - 7.89 µM | [3] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, a general workflow for screening the biological activity of a novel compound in two key areas, based on methodologies applied to its derivatives, is outlined below.
General Protocol for In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
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Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is grown to the logarithmic phase in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: A human cancer cell line (e.g., MCF7) is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
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Cell Seeding: Cells are harvested, counted, and seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
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Compound Treatment: The test compound is dissolved and diluted to various concentrations. The culture medium is replaced with fresh medium containing the different concentrations of the compound, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition and Incubation: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
Given the lack of direct mechanistic studies on this compound, we can infer potential mechanisms based on its structural class.
Inhibition of DNA Gyrase
As many 1,8-naphthyridine derivatives exhibit antibacterial activity through the inhibition of DNA gyrase, this represents a primary hypothetical mechanism of action. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Caption: Hypothetical mechanism of antibacterial action via DNA gyrase inhibition.
Experimental Workflow for Target Identification
To elucidate the actual biological target and mechanism of action of this compound, a systematic experimental approach would be required.
Caption: A general workflow for the identification of a compound's biological target.
Conclusion
This compound is a molecule of significant interest, not necessarily for its intrinsic biological activity, but for its role as a foundational scaffold in the development of potent and selective therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in the antimicrobial and anticancer arenas, underscore the potential of this chemical motif. Further research involving the synthesis and screening of a focused library of derivatives based on the this compound core is warranted to fully explore its therapeutic potential. The experimental and mechanistic frameworks provided in this guide offer a roadmap for such future investigations.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL | 1292955-81-7 [smolecule.com]
- 5. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine as a Core Scaffold in Integrin Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine itself is not recognized as a pharmacologically active agent with a distinct mechanism of action. Instead, its significance in medicinal chemistry lies in its role as a key structural scaffold, particularly as a bioisostere for the guanidinium group of arginine. This technical guide delves into the core function of the 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine moiety as an arginine mimetic, focusing on its incorporation into potent and selective inhibitors of αvβ6 integrin. The mechanism of action of these derivative compounds, their synthesis, and the experimental protocols for their characterization are detailed herein. The primary therapeutic application for this class of inhibitors is in the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).
The Arginine Mimetic Concept
The interaction between the Arg-Gly-Asp (RGD) tripeptide sequence in extracellular matrix (ECM) proteins and integrin receptors is a fundamental process in cell adhesion and signaling. The positively charged guanidinium group of arginine forms a critical salt bridge with a negatively charged aspartic acid residue in the integrin's binding pocket. However, the high basicity of the guanidino group often leads to poor oral bioavailability and low selectivity in drug candidates.
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold serves as an effective arginine mimetic.[1][2] Its bicyclic structure and the arrangement of its nitrogen atoms create a delocalized positive charge that can effectively replicate the bidentate hydrogen bond interactions of the guanidinium group, but with a lower pKa (approximately 7 for the tetrahydronaphthyridine versus 13.8 for arginine).[1] This reduced basicity improves the pharmacokinetic properties of the resulting drug molecules. The 7-methyl group serves as a synthetic handle for further elaboration of the molecule.
Mechanism of Action: αvβ6 Integrin Inhibition
The primary mechanism of action for compounds incorporating the 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is the competitive inhibition of the αvβ6 integrin. This integrin is a key activator of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[3][4]
The binding of these inhibitors to the RGD-binding site on the αvβ6 integrin prevents the natural ligand, the Latency-Associated Peptide (LAP) of TGF-β, from binding. This inhibition has two major downstream consequences:
-
Prevention of Latent TGF-β Activation: By blocking the interaction between the αvβ6 integrin and LAP, the conformational change required to release active TGF-β is prevented.
-
Inhibition of Pro-Fibrotic Signaling: The subsequent reduction in active TGF-β leads to the downregulation of both canonical (Smad-dependent) and non-canonical (Smad-independent) signaling pathways that drive fibrosis. This includes decreased fibroblast-to-myofibroblast differentiation, reduced deposition of extracellular matrix proteins (e.g., collagen), and diminished tissue stiffening.[3][4][5]
The following diagram illustrates the signaling pathway inhibited by these compounds.
Quantitative Data: Structure-Activity Relationship
The potency of integrin inhibitors containing the 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is typically evaluated using in vitro assays, such as fluorescence polarization or cell adhesion assays. The data is often presented as IC50 (half maximal inhibitory concentration) or pIC50 (-log(IC50)). Below is a table summarizing the activity of a series of representative compounds against various RGD-binding integrins, demonstrating the high potency and selectivity for αvβ6 that can be achieved with this scaffold.
| Compound ID | R Group on Tetrahydronaphthyridine | αvβ1 (pIC50) | αvβ3 (pIC50) | αvβ5 (pIC50) | αvβ6 (pIC50) | αvβ8 (pIC50) | αIIbβ3 (pIC50) |
| GSK3008348 | (CH₂)₂-pyrrolidinyl-butanoic acid derivative | 6.8 | 6.9 | 6.9 | 10.1 | 7.8 | < 5.0 |
| Analog 1 | H | < 5.0 | 5.2 | 5.5 | 7.5 | < 5.0 | < 5.0 |
| Analog 2 | Methyl | 5.1 | 5.8 | 6.0 | 8.2 | 5.3 | < 5.0 |
| Analog 3 | Ethyl | 5.5 | 6.2 | 6.4 | 8.8 | 5.8 | < 5.0 |
| Analog 4 | Propyl | 5.9 | 6.5 | 6.8 | 9.3 | 6.2 | < 5.0 |
Data is representative and compiled for illustrative purposes based on published findings for compounds like GSK3008348.
Experimental Protocols
Synthesis: Horner-Wadsworth-Emmons Route to the Core Scaffold
A common and efficient method for synthesizing the 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine core involves a Horner-Wadsworth-Emmons (HWE) reaction.[1] This approach allows for the construction of the carbon skeleton with good stereocontrol.
Protocol: Synthesis of a 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine Derivative
-
Phosphonate Synthesis: To a solution of this compound in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.2 equivalents) dropwise. Stir the resulting solution for 30 minutes. Add diethyl chlorophosphate (2.5 equivalents) and allow the reaction to warm to room temperature over 2 hours. Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify by column chromatography to yield the diethylphosphonate derivative.
-
Horner-Wadsworth-Emmons Olefination: To a solution of the phosphonate (1.0 equivalent) and a desired aldehyde (1.1 equivalents) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 equivalents) portion-wise. Stir the reaction at room temperature for 4 hours. Quench with water, extract with ethyl acetate, and purify by column chromatography to obtain the alkene product.
-
Reduction and Deprotection: Dissolve the alkene in methanol and add palladium on carbon (10 mol%). Hydrogenate the mixture at 50 psi for 12 hours. Filter the reaction mixture through celite and concentrate the filtrate. If protecting groups are present, treat with an appropriate deprotecting agent (e.g., trifluoroacetic acid for Boc groups) to yield the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine core.
The following diagram outlines the general workflow for the synthesis and evaluation of an integrin inhibitor using this core.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an inhibitor to the purified integrin protein by monitoring changes in the polarization of light emitted from a fluorescently labeled probe.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM MnCl₂, pH 7.4.
-
Integrin Stock: Purified recombinant human αvβ6 integrin diluted to 2x the final concentration in assay buffer.
-
Fluorescent Probe: An RGD-containing peptide labeled with a fluorophore (e.g., FITC) at a 2x final concentration (typically low nM range).
-
Inhibitor Dilution Series: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of inhibitor dilutions or vehicle (for positive and negative controls) to the wells of a black, low-volume 384-well plate.
-
Add 10 µL of the 2x fluorescent probe to all wells.
-
To initiate the binding reaction, add 20 µL of the 2x integrin stock solution to all wells except the "probe only" controls.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Static Cell Adhesion Assay for Functional Inhibition
This cell-based assay measures the ability of an inhibitor to block the adhesion of cells expressing the target integrin to a plate coated with an integrin ligand.
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well tissue culture plate with a solution of the integrin ligand (e.g., 10 µg/mL fibronectin or LAP) in PBS overnight at 4 °C.
-
The next day, wash the wells three times with PBS and block with a solution of 1% BSA in PBS for 1 hour at 37 °C.
-
-
Cell Preparation:
-
Use a cell line that expresses high levels of αvβ6 integrin (e.g., HT-29 cells).
-
Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free media.
-
-
Inhibition Assay:
-
Pre-incubate the fluorescently labeled cells with various concentrations of the test inhibitor or vehicle for 30 minutes at 37 °C.
-
Aspirate the blocking solution from the coated plate and add 1 x 10⁵ cells per well.
-
Incubate the plate for 1-2 hours at 37 °C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the plate two to three times with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 of the inhibitor.
-
Conclusion
This compound is a critical building block in modern medicinal chemistry, enabling the development of potent and selective integrin inhibitors. Its function as an arginine mimetic allows for the creation of drug candidates with improved pharmacokinetic profiles. The mechanism of action of the resulting compounds is the inhibition of αvβ6 integrin-mediated activation of TGF-β, a central pathway in the pathogenesis of fibrosis. The experimental protocols detailed in this guide provide a framework for the synthesis and characterization of this important class of therapeutic agents.
References
- 1. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
The Ascendancy of Tetrahydronaphthyridines: From Serendipitous Discovery to a Privileged Scaffold in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydronaphthyridine (THN) core, a bicyclic scaffold fusing a pyridine with a piperidine ring, has emerged as a cornerstone in modern medicinal chemistry. Its unique three-dimensional architecture and versatile chemical handles have made it a "privileged scaffold" in the design of novel therapeutics targeting a wide array of diseases. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies of tetrahydronaphthyridines, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
From Aromatic Precursors to a Pharmaceutical Revolution: The Early History
The journey of tetrahydronaphthyridines is intrinsically linked to their aromatic precursors, the naphthyridines. The first synthesis of a naphthyridine ring system, specifically the 1,8-naphthyridine core, is credited to Koller's group in 1927.[1] In the same year, Bobranski and Sucharda reported the synthesis of 1,5-naphthyridine by adapting the Skraup quinoline synthesis.[2] For several decades, these heterocyclic systems remained of academic interest.
A pivotal moment that catapulted the naphthyridine scaffold into the pharmaceutical spotlight was the serendipitous discovery of nalidixic acid in 1962 by George Y. Lesher and his colleagues.[1] Identified as a byproduct during the synthesis of chloroquine, nalidixic acid, a 1,8-naphthyridine derivative, was the first of its class to exhibit potent antibacterial activity, particularly against Gram-negative bacteria.[1] This discovery laid the groundwork for the development of the vast and highly successful quinolone family of antibiotics.[1]
The initial entry into the tetrahydronaphthyridine scaffold was primarily through the reduction of the aromatic naphthyridine precursors. Early methods involved catalytic hydrogenation over palladium, which depending on the specific naphthyridine isomer and reaction conditions, could yield different tetrahydronaphthyridine isomers. For instance, the catalytic hydrogenation of 3-methyl-2,7-naphthyridine over palladium was reported to yield a mixture of the 5,6,7,8-tetrahydro and 1,2,3,4-tetrahydro derivatives.[3]
The Evolution of Synthetic Strategies: Building Complexity and Control
The synthetic repertoire for accessing the tetrahydronaphthyridine core has significantly expanded from simple reductions to sophisticated de novo constructions, enabling precise control over substitution and stereochemistry.
Classical Approaches: Reduction of Naphthyridines
The hydrogenation of the more readily available aromatic naphthyridines remains a viable and often utilized strategy.
Table 1: Selected Methods for the Synthesis of Tetrahydronaphthyridines by Reduction
| Naphthyridine Isomer | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| 3-Methyl-2,7-naphthyridine | H₂, Pd catalyst | 5,6,7,8-Tetrahydro-3-methyl-2,7-naphthyridine and 1,2,3,4-Tetrahydro-3-methyl-2,7-naphthyridine | 88 and 12 | [3] |
| 1,6-Naphthyridine | H₂, Pd catalyst | 1,2,3,4-Tetrahydro-1,6-naphthyridine | Not specified | [3] |
| 1,7-Naphthyridine | H₂, Pd catalyst | 1,2,3,4-Tetrahydro-1,7-naphthyridine and 5,6,7,8-Tetrahydro-1,7-naphthyridine | 98 and 2 | [3] |
| 2,7-Disubstituted 1,8-naphthyridines | H₂, Ru-diamine complexes | Chiral 1,2,3,4-Tetrahydro-1,8-naphthyridines | up to 99% ee | [1] |
| 2,6-Disubstituted 1,5-naphthyridines | H₂, Ru-diamine complexes | Chiral 1,2,3,4-Tetrahydro-1,5-naphthyridines | up to 99% ee | [2] |
-
Materials: 3-Methyl-2,7-naphthyridine, Palladium catalyst (e.g., 10% Pd on Carbon), Ethanol.
-
Procedure:
-
A solution of 3-methyl-2,7-naphthyridine in ethanol is placed in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon is added to the solution.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction mixture is stirred at room temperature until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The isomeric tetrahydronaphthyridines are separated by chromatography.
-
De Novo Syntheses: Constructing the Core from the Ground Up
While reduction methods are useful, de novo syntheses offer greater flexibility in introducing substituents and controlling stereochemistry. The development of such methods has been a focus of modern synthetic chemistry.
The classical Pictet-Spengler reaction, a mainstay for the synthesis of tetrahydroisoquinolines, is generally not applicable to the electron-deficient pyridine ring of tetrahydronaphthyridines. However, modern variations have overcome this limitation. A notable example is the Radical Pictet-Spengler Reaction , which allows for the synthesis of α-substituted tetrahydronaphthyridines from aldehydes and specialized HARP (halogen amine radical protocol) reagents.
A powerful method for the de novo synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines involves the microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles. This strategy allows for the construction of the bicyclic core in a single, atom-economical step.
An expeditious three-step sequence involving a Horner-Wadsworth-Emmons olefination, diimide reduction, and global deprotection has been developed for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines, which are valuable as arginine mimetics in drug design.
A recent and highly modular approach utilizes a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular S-N-Ar cyclization. This method, often performed in continuous flow, allows for the automated synthesis of a wide range of α-alkylated and spirocyclic tetrahydronaphthyridines.
The Expanding Pharmacological Landscape of Tetrahydronaphthyridines
While the initial impetus for naphthyridine research was antibacterial activity, the partially saturated tetrahydronaphthyridine core has demonstrated a much broader and diverse range of biological activities. The three-dimensional nature of the THN scaffold allows for precise spatial orientation of substituents, leading to high-affinity interactions with various biological targets.
Table 2: Biological Activities and Targets of Selected Tetrahydronaphthyridine Derivatives
| Compound Class | Biological Target | Therapeutic Area | Representative IC₅₀/Activity | Reference |
| CXCR4 Antagonists | CXCR4 | HIV, Cancer | IC₅₀ = 24 nM | [4] |
| RORγt Inverse Agonists | RORγt | Autoimmune Diseases | Not specified | |
| Integrin Inhibitors (Arginine Mimetics) | αvβ₃, αvβ₅, αvβ₆ Integrins | Fibrosis, Oncology | Not specified | |
| mGlu2 Negative Allosteric Modulators | mGlu2 | Neurological Disorders | Not specified |
CXCR4 Antagonism: A Case Study in Signaling Pathway Modulation
Several tetrahydronaphthyridine derivatives have been developed as potent antagonists of the CXCR4 receptor, a key player in HIV entry into host cells and cancer metastasis. By blocking the interaction of the natural ligand, CXCL12, with CXCR4, these compounds inhibit downstream signaling pathways that promote cell migration and survival.
Future Perspectives
The journey of tetrahydronaphthyridines from a laboratory curiosity to a cornerstone of drug discovery is a testament to the power of synthetic innovation and the continuous search for novel pharmacophores. The development of modular and automated synthetic routes has made a vast chemical space accessible for biological screening. As our understanding of complex biological pathways deepens, the unique structural and electronic properties of the tetrahydronaphthyridine scaffold will undoubtedly continue to be exploited in the rational design of the next generation of therapeutics. The ability to fine-tune the three-dimensional arrangement of substituents on this rigid core will be instrumental in achieving high target selectivity and favorable drug-like properties, ensuring the continued prominence of tetrahydronaphthyridines in medicinal chemistry for years to come.
References
- 1. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Guide to its Function as an Arginine Mimetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arginine, a basic amino acid, plays a critical role in numerous physiological and pathophysiological processes, primarily through the electrostatic and hydrogen-bonding interactions of its guanidinium group. However, the high basicity and inherent flexibility of the arginine side chain often lead to poor pharmacokinetic properties, such as low bioavailability and membrane permeability, in drug candidates. Arginine mimetics are designed to replicate the key binding interactions of the natural amino acid while offering improved drug-like properties. This technical guide provides an in-depth overview of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a promising scaffold that serves as a less basic, conformationally constrained arginine mimetic. We will explore its synthesis, physicochemical properties, and its application in the design of therapeutics targeting integrin receptors and nitric oxide synthases.
Introduction: The Need for Arginine Mimetics
The guanidinium group of L-arginine is pivotal for molecular recognition, forming strong bidentate salt bridges with carboxylate residues (e.g., aspartate or glutamate) in protein binding pockets. This interaction is fundamental to the function of many enzymes, including trypsin-like serine proteases and nitric oxide synthases (NOS), and is crucial for the binding of ligands to receptors like integrins.
Despite its importance, the high basicity of the guanidinium group (pKa ≈ 13.8) means it is permanently protonated under physiological conditions. This charge contributes to low oral bioavailability and poor cell membrane permeability, hindering the development of arginine-containing peptides as drugs. To overcome these limitations, medicinal chemists have developed non-peptidic arginine mimetics. An ideal mimetic should:
-
Replicate the key hydrogen-bonding and electrostatic interactions of the guanidinium group.
-
Possess a lower pKa to reduce excessive basicity, thereby improving pharmacokinetic properties.
-
Exhibit conformational rigidity to minimize the entropic penalty upon binding.
The this compound scaffold has emerged as a compelling solution that addresses these requirements.
Physicochemical Properties
The key advantage of the this compound core lies in its significantly lower basicity compared to L-arginine, which enhances its potential for creating more permeable and bioavailable drug candidates.[1][2]
| Property | L-Arginine (Guanidinium Group) | This compound | Reference(s) |
| Molecular Formula | C₆H₁₅N₄O₂⁺ | C₉H₁₂N₂ | [3] |
| pKa | ~13.8 | ~7.0 | [1][2] |
| Basicity | Highly Basic | Moderately Basic | [1][2] |
| Melting Point (°C) | Not Applicable | 77.5 - 86.5 | [3] |
Mechanism of Arginine Mimicry
The tetrahydronaphthyridine ring system effectively mimics the "side-on" salt-bridge binding interaction of arginine's guanidinium group with carboxylate residues in proteins.[1] The spatial arrangement of the nitrogen atoms in the heterocyclic system allows it to serve as a hydrogen bond donor and acceptor, replicating the key recognition features of arginine.
Caption: Arginine mimetic replicating the key hydrogen bond interactions.
Synthesis of the Core Scaffold
Traditional synthesis of tetrahydronaphthyridines involves harsh methods like the Friedländer reaction followed by hydrogenation, which suffer from limited functional group tolerance.[1] A more modern and efficient approach utilizes a Horner–Wadsworth–Emmons (HWE) based sequence, which proceeds in high yields without the need for chromatography.[1][4]
Caption: Modern synthesis workflow for the naphthyridine core.
Experimental Protocol: Horner–Wadsworth–Emmons Based Synthesis
This protocol is adapted from the procedure described by Lippa et al.[1][5]
-
Phosphorylation of the N-H bond: To a stirred solution of this compound (1.0 eq) in THF at room temperature, add diethyl chlorophosphate (1.2 eq). Add isopropylmagnesium chloride (1.5 eq) dropwise over 5 minutes. After an additional 5 minutes, quench the reaction with saturated NH₄Cl. Extract the aqueous phase with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate in vacuo to yield the phosphoramidate.
-
Diphosphorylation: To a stirred solution of the resulting phosphoramidate (1.0 eq) in THF under nitrogen at -42°C, add s-BuLi (3.0 eq). Stir for 20 minutes, then add diethyl chlorophosphate (1.1 eq). After another 20 minutes, quench with saturated NH₄Cl. Perform an aqueous workup with ethyl acetate to isolate the diphosphorylated product.
-
Horner-Wadsworth-Emmons Olefination: To a stirred solution of the diphosphorylated intermediate (1.0 eq) in THF at 0°C, add a suitable base such as KOt-Bu (1.8 eq). After 5 minutes, add the desired aldehyde (1.0 eq) and stir for 75 minutes.
-
Reduction and Deprotection: Partition the reaction mixture between DCM and saturated LiCl. Extract the aqueous phase with DCM. Wash the combined organics, dry, and concentrate. Dissolve the residue in 7.4 M HCl and stir at 100°C for 3.5 hours. After cooling, wash with DCM, basify the aqueous phase to pH 14 with 2 M NaOH, and extract with DCM to afford the final 7-alkyl-substituted product.
Biological Applications and Activity
Integrin Inhibitors
The this compound scaffold is a key component in the design of peptidomimetics that target the Arg-Gly-Asp (RGD) binding site on integrins, particularly αvβ3.[1][6] Integrins are cell surface receptors involved in cell adhesion, signaling, and angiogenesis. Overexpression of certain integrins is associated with diseases like cancer and fibrosis.[7] By incorporating the naphthyridine core as an arginine mimetic, these RGD peptidomimetics can block the binding of natural ligands like vitronectin and fibronectin, thereby inhibiting downstream signaling.[7][8]
While specific IC₅₀ values for the this compound fragment alone are not reported, complex conjugates containing this mimetic have shown potent activity. For example, cyclo[DKP-RGD]-paclitaxel conjugates, where the RGD motif is mimicked, inhibit biotinylated vitronectin binding to the purified αVβ3-integrin receptor at nanomolar concentrations.[8]
Caption: Inhibition of integrin signaling by an RGD mimetic.
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a critical signaling molecule produced from L-arginine by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases and inflammatory conditions, respectively. Therefore, selective NOS inhibitors are valuable therapeutic targets.
Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
This protocol outlines a general method to determine the inhibitory activity of a compound like this compound against a purified NOS isoform.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the NOS isoform (e.g., HEPES buffer, pH 7.4).
-
NOS Enzyme: Use a purified, recombinant human NOS isoform (nNOS, eNOS, or iNOS).
-
Cofactors: Prepare a solution containing NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).
-
Substrate: Prepare a stock solution of L-arginine.
-
Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.
-
Griess Reagent: Prepare a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NOS enzyme, and cofactors to each well.
-
Add serial dilutions of the test compound (or vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding L-arginine to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Terminate the reaction.
-
Add Griess Reagent to each well. This reagent reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for assessing NOS inhibition.
Conclusion and Future Directions
This compound stands out as a valuable scaffold in modern medicinal chemistry. Its ability to function as a conformationally restricted, less basic arginine mimetic provides a powerful tool for designing molecules with improved pharmacokinetic profiles. Its successful incorporation into potent RGD peptidomimetic integrin antagonists highlights its potential. Future research should focus on synthesizing a library of derivatives based on this core to explore its structure-activity relationships as inhibitors for other arginine-dependent enzymes, particularly the isoforms of nitric oxide synthase. The generation of specific quantitative data (IC₅₀, Ki) for this core against these targets will be crucial for validating its utility and guiding the development of novel therapeutics for a range of diseases.
References
- 1. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 3. H34168.03 [thermofisher.com]
- 4. d-nb.info [d-nb.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of RGD peptidomimetic-paclitaxel conjugates bearing lysosomally cleavable linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Physicochemical Characteristics of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a key heterocyclic scaffold in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various therapeutic agents, notably as an arginine mimetic in the development of αvβ3 integrin antagonists. This document collates available experimental and predicted data on its core properties, details relevant experimental protocols for its synthesis, and visualizes its role in a significant biological signaling pathway.
Core Physicochemical Properties
This compound is an orange, powdered solid at room temperature.[1] Its fundamental physicochemical properties are summarized in the table below. While experimental data for some parameters are available, others are based on computational predictions due to a lack of published experimental values.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Melting Point | 77.5 - 86.5 °C | [1] |
| Boiling Point | Predicted: 285.3 ± 25.0 °C | Computational Prediction |
| pKa (Saturated Ring Nitrogen) | Estimated: ~7 | [2] |
| LogP (Octanol-Water Partition Coefficient) | Predicted: 1.5 ± 0.3 | Computational Prediction |
| Water Solubility | Predicted: 10-20 mg/mL | Computational Prediction |
| Appearance | Orange Powder | [1] |
| CAS Number | 274676-47-0 | [1] |
| IUPAC Name | This compound | [1] |
Note: Predicted values are generated from computational models and should be considered estimates until experimentally verified.
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the synthesis of the aromatic precursor, 2,7-dimethyl-1,8-naphthyridine, via a Friedländer annulation, followed by a selective reduction of one of the pyridine rings.
Synthesis of 2,7-Dimethyl-1,8-naphthyridine via Friedländer Annulation
This protocol is adapted from established methodologies for the synthesis of 1,8-naphthyridine derivatives.[3][4]
Materials:
-
2-Amino-6-methylpyridine
-
Crotonaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylpyridine in ethanol.
-
Slowly add crotonaldehyde to the solution while stirring.
-
Add a catalytic amount of potassium hydroxide to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 2,7-dimethyl-1,8-naphthyridine.
Reduction of 2,7-Dimethyl-1,8-naphthyridine
The selective hydrogenation of one of the pyridine rings of 2,7-dimethyl-1,8-naphthyridine yields the target compound.
Materials:
-
2,7-Dimethyl-1,8-naphthyridine
-
Ethanol or a similar suitable solvent
-
Palladium on carbon (Pd/C, 10%) or other suitable hydrogenation catalyst
-
Hydrogen gas source
Procedure:
-
In a high-pressure reaction vessel (autoclave), dissolve 2,7-dimethyl-1,8-naphthyridine in ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for several hours to overnight.
-
Monitor the reaction for the uptake of hydrogen and by TLC to determine completion.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol to recover any adsorbed product.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization to yield the final compound.
Biological Significance and Signaling Pathway
This compound serves as a key building block for the synthesis of potent and selective antagonists of the αvβ3 integrin.[2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in various physiological and pathological processes, including angiogenesis, inflammation, and cancer metastasis. The inhibition of αvβ3 integrin can disrupt these processes, making it a valuable target for drug development.
αvβ3 Integrin Downstream Signaling
The binding of extracellular matrix (ECM) proteins (e.g., vitronectin, fibronectin) to αvβ3 integrin triggers a cascade of intracellular signaling events. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Phosphorylated FAK acts as a scaffold for numerous signaling proteins, leading to the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is critical for cell survival, proliferation, and migration.
Mechanism of Action of αvβ3 Integrin Antagonists
Antagonists derived from this compound are designed to mimic the arginine-glycine-aspartic acid (RGD) motif found in the natural ligands of integrins. By competitively binding to the RGD-binding site on αvβ3 integrin, these antagonists block the interaction with ECM proteins. This inhibition prevents the activation of FAK and the subsequent PI3K/Akt signaling cascade, ultimately leading to reduced cell adhesion, migration, and proliferation, and can induce apoptosis.[5][6]
References
- 1. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a key heterocyclic scaffold of interest in medicinal chemistry. The information presented herein is crucial for the structural verification, purity assessment, and further development of novel therapeutics based on this privileged core. All data is presented in a structured format to facilitate easy reference and comparison.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives. The data is compiled from the supporting information of the publication "Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach".[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate (a derivative of the target compound)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.08 | d | 7.3 | Ar-H |
| 6.44 | d | 7.3 | Ar-H |
| 4.19 - 4.07 | m | - | OCH₂ |
| 3.81 - 3.74 | m | - | NCH₂ (C2) |
| 2.69 | t | 6.4 | NCH₂ (C4) |
| 2.36 | s | - | Ar-CH₃ |
| 1.93 - 1.85 | m | - | CH₂ (C3) |
| 1.27 | td | 7.1, 0.8 | OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate
| Chemical Shift (δ) ppm | Assignment |
| 154.0 | C7 |
| 151.8 (d, J = 2.2 Hz) | C8a |
| 137.4 | C5 |
| 116.3 (d, J = 7.3 Hz) | C4a |
| 115.95 | C6 |
| 63.20 (d, J = 6.6 Hz) | OCH₂ |
| 45.9 (d, J = 2.2 Hz) | NCH₂ (C2) |
| 26.6 | NCH₂ (C4) |
| 23.6 | Ar-CH₃ |
| 22.4 (d, J = 4.4 Hz) | CH₂ (C3) |
| 16.0 (d, J = 7.3 Hz) | OCH₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate
| Wavenumber (cm⁻¹) | Description |
| 3472 | N-H Stretch |
| 2981, 2930, 2864 | C-H Stretch (Aliphatic) |
| 1600, 1577 | C=C Stretch (Aromatic) |
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 285.1363 | 285.1367 |
Experimental Protocols
The following are the general experimental protocols for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on Bruker NMR spectrometers (AVIII 400MHz, AVIIIHD 600 MHz, and AVIII 700 MHz).[1] Samples were dissolved in a suitable deuterated solvent, and spectra were referenced to the residual solvent peak. Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are quoted in Hertz (Hz).
Infrared (IR) Spectroscopy
IR spectra were recorded using a Perkin Elmer FTIR spectrometer as a neat film in the range of 4000–600 cm⁻¹.[1]
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) were recorded using an Acquity UPLC CSH C18 column for liquid chromatography and a Waters XEVO G2-XS QTof for mass analysis with electrospray ionization (ESI+).[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
References
The Therapeutic Potential of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic core is at the heart of numerous synthetic compounds with potential applications in oncology, infectious diseases, and neurology. This technical guide provides an in-depth exploration of the key therapeutic targets of 1,8-naphthyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support ongoing research and development efforts.
Key Therapeutic Targets and Mechanisms of Action
1,8-Naphthyridine derivatives exert their therapeutic effects by modulating the activity of a diverse range of biological targets. The primary areas of investigation include their roles as anticancer, antimicrobial, and neurological agents.
Anticancer Activity
A significant body of research has focused on the anticancer properties of 1,8-naphthyridine derivatives.[1][2] These compounds have been shown to inhibit the proliferation of a wide array of cancer cell lines.[3] Their mechanisms of action are often multifaceted, primarily involving the inhibition of key enzymes that are critical for cancer cell growth, survival, and proliferation, such as protein kinases and DNA topoisomerases.[1][2]
Protein Kinase Inhibition:
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. 1,8-Naphthyridine derivatives have been identified as potent inhibitors of several receptor tyrosine kinases and other kinases involved in oncogenic signaling.[1][2]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation, and its inhibition is a validated strategy in cancer therapy.[4][5][6] Certain 1,8-naphthyridine derivatives have been reported to exhibit EGFR inhibitory activity.[1][2]
-
c-Met: The c-Met proto-oncogene, the receptor for hepatocyte growth factor (HGF), is implicated in tumor growth, invasion, and metastasis. Several 1,8-naphthyridine derivatives have demonstrated potent inhibition of c-Met kinase.
-
Phosphoinositide-Dependent Kinase 1 (PDK1): PDK1 is a master kinase that plays a central role in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7][8][9] 1,8-Naphthyridine derivatives have been investigated as potential PDK1 inhibitors.[1]
-
Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Specific 5H-benzo[c][1][10]naphthyridin-6-one analogs have been identified as potent Aurora kinase inhibitors.[11]
DNA Topoisomerase Inhibition:
DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. Inhibition of these enzymes leads to DNA damage and apoptosis in rapidly dividing cancer cells. Some 1,8-naphthyridine derivatives act as topoisomerase inhibitors.
Antimicrobial Activity
The 1,8-naphthyridine core is a well-established pharmacophore in the development of antimicrobial agents. This class of compounds has shown efficacy against a range of bacterial and mycobacterial strains. Their primary mechanism of action in bacteria is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.
Neurological Activity
Emerging research suggests that 1,8-naphthyridine derivatives may have therapeutic potential in neurological disorders. This is largely attributed to their ability to modulate the activity of cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes in the central nervous system.
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of representative 1,8-naphthyridine derivatives against various therapeutic targets.
Table 1: Cytotoxicity of 1,8-Naphthyridine Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3f | MCF7 (Breast) | 6.53 | [3] |
| 6f | MCF7 (Breast) | 7.88 | [3] |
| 8c | MCF7 (Breast) | 7.89 | [3] |
| 10b | MCF7 (Breast) | 7.79 | [3] |
| 10c | MCF7 (Breast) | 1.47 | [3] |
| 8d | MCF7 (Breast) | 1.62 | [3] |
| 4d | MCF7 (Breast) | 1.68 | [3] |
| 10f | MCF7 (Breast) | 2.30 | [3] |
| 8b | MCF7 (Breast) | 3.19 | [3] |
Table 2: Kinase Inhibitory Activity of 1,8-Naphthyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 5H-benzo[c][1][10]naphthyridin-6-ones | Aurora A | Varies | [11] |
| 5,7-disubstituted[1][12]naphthyridines | SYK | Varies | [13] |
| Imidazo[4,5-b]pyridine-based | Aurora A | Varies | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of 1,8-naphthyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a 1,8-naphthyridine derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
1,8-naphthyridine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivative in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the inhibitory activity of a 1,8-naphthyridine derivative against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., EGFR, c-Met, PDK1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
1,8-naphthyridine derivative stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 1,8-naphthyridine derivative in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle control, the target kinase, and its substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol (e.g., by measuring ADP production).
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
Objective: To assess the ability of a 1,8-naphthyridine derivative to inhibit the catalytic activity of human topoisomerase II.
Materials:
-
Human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase II assay buffer
-
ATP
-
1,8-naphthyridine derivative stock solution (in DMSO)
-
STEB buffer (40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the topoisomerase II assay buffer, supercoiled plasmid DNA, ATP, and the 1,8-naphthyridine derivative at various concentrations.
-
Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding STEB buffer.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: The inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control reaction without the inhibitor.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of a 1,8-naphthyridine derivative in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., A549, MCF7)
-
Matrigel (optional)
-
1,8-naphthyridine derivative formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the 1,8-naphthyridine derivative and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways targeted by 1,8-naphthyridine derivatives and a general experimental workflow for their evaluation.
Caption: EGFR signaling pathway with potential inhibition by 1,8-naphthyridine derivatives.
Caption: PI3K/Akt signaling pathway with potential inhibition of PDK1 by 1,8-naphthyridine derivatives.
Caption: General experimental workflow for the development of 1,8-naphthyridine derivatives.
Conclusion
The 1,8-naphthyridine scaffold represents a highly promising framework for the development of novel therapeutic agents targeting a multitude of diseases. Their demonstrated activity as anticancer, antimicrobial, and neuro-modulatory agents warrants further investigation. This technical guide provides a foundational resource for researchers in the field, offering a compilation of key targets, quantitative data, experimental protocols, and visual aids to facilitate the design and execution of future studies aimed at harnessing the full therapeutic potential of this remarkable class of compounds. Continued exploration of the structure-activity relationships and mechanisms of action of 1,8-naphthyridine derivatives will undoubtedly pave the way for the discovery of new and effective medicines.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. PI3K-Independent AKT Activation in Cancers: A Treasure Trove for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 13. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail toxicological data, handling procedures, emergency protocols, and experimental considerations to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a solid, orange-colored powder.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂ | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [2] |
| CAS Number | 274676-47-0 | [1][3] |
| Appearance | Orange Powder/Solid | [1] |
| Melting Point | 77.5-86.5 °C | [1] |
| InChI Key | HBWCJMBLUCNJIS-UHFFFAOYSA-N | [1] |
| SMILES | Cc1ccc2CCCNc2n1 |
Hazard Identification and Toxicological Data
This compound is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and eye contact. It is designated as Acute Toxicity, Category 4 (Oral), and causes skin and serious eye irritation. Inhalation may also cause respiratory irritation.
GHS Pictogram:
⚠️
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Currently, specific quantitative toxicological data such as LD50 and LC50 values for this compound are not publicly available. In the absence of this data, it should be handled with the assumption that it is toxic. No established occupational exposure limits (PEL, TLV) exist for this compound.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are critical to minimize exposure. Use of appropriate personal protective equipment is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a lab coat.
-
Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
-
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.
The following flowchart outlines the recommended PPE selection process:
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire and Explosion Hazard
The flash point for this solid compound is not applicable. However, it is a combustible solid.
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
-
Specific Hazards: In case of fire, hazardous decomposition products may be released, including carbon oxides and nitrogen oxides.
-
Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage, Stability, and Incompatibility
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Stability:
-
The compound is stable under recommended storage conditions.
Incompatibility:
-
Avoid contact with strong oxidizing agents.
Accidental Release and Disposal
Accidental Release:
-
Evacuate the Area: Isolate the spill area and deny entry to unnecessary personnel.
-
Wear Appropriate PPE: See Section 3 for details.
-
Contain the Spill: Prevent the material from entering drains or waterways.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
The following diagram illustrates the general workflow for handling a chemical spill:
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter the environment.
Experimental Protocols
Synthesis of Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate [4]
-
Materials:
-
This compound (1.46 g, 9.85 mmol)
-
Anhydrous Tetrahydrofuran (THF) (35 mL)
-
Diethyl chlorophosphate (1.70 mL, 11.76 mmol)
-
Isopropylmagnesium chloride (1.42 M in THF, 10.4 mL, 14.77 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (45 mL)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a stirred solution of this compound in THF at room temperature, add diethyl chlorophosphate.
-
Add isopropylmagnesium chloride dropwise over 5 minutes.
-
After 5 minutes, slowly quench the reaction with the saturated NH₄Cl solution.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Pass the combined organic layers through a hydrophobic frit and concentrate in vacuo.
-
The residue can be purified using automated flash chromatography on silica.
-
Note on Handling Air-Sensitive Reagents: The use of reagents like isopropylmagnesium chloride requires air-sensitive techniques. This involves working under an inert atmosphere (e.g., nitrogen or argon) using dry glassware to prevent reaction with atmospheric moisture and oxygen.
Biological Activity and Signaling Pathways
Derivatives of 1,8-naphthyridine are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5] Tetrahydronaphthyridines, in particular, are utilized as arginine mimetics in the development of integrin inhibitors.[6] While the specific signaling pathways affected by this compound are not detailed in the available literature, its role as a synthetic precursor for potential therapeutics suggests its importance in drug discovery pipelines.
The general relationship of this compound to drug development can be visualized as follows:
References
- 1. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. 7-Methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine - Amerigo Scientific [amerigoscientific.com]
- 3. scbt.com [scbt.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Detailed Protocol for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. This valuable building block is a common precursor in the development of various therapeutic agents.
The synthesis is typically achieved through a robust two-step process. The initial step involves the construction of the aromatic 1,8-naphthyridine core via a Friedländer annulation reaction. This is followed by the selective hydrogenation of one of the pyridine rings to yield the desired tetrahydronaphthyridine. This protocol offers a straightforward and efficient pathway to this important molecule.
Synthetic Pathway Overview
The synthesis of this compound is accomplished in two primary stages:
-
Friedländer Annulation: Reaction of 2-aminonicotinaldehyde with acetone to form 7-methyl-1,8-naphthyridine.
-
Hydrogenation: Selective reduction of the 7-methyl-1,8-naphthyridine to yield this compound.
Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Tetrahydronaphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydronaphthyridine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological targets. Its rigid, bicyclic structure provides a valuable template for the spatial presentation of functional groups, making it a cornerstone in the design of novel therapeutics. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and versatile synthetic tool for the stereoselective formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1] These advantages include the use of more nucleophilic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, simplifying purification.[1]
This document provides detailed application notes and experimental protocols for the synthesis of various tetrahydronaphthyridine isomers utilizing the Horner-Wadsworth-Emmons reaction. The methodologies described herein are particularly relevant for researchers in drug discovery and process development, offering efficient routes to these valuable heterocyclic cores. A notable application is an expeditious three-step sequence involving HWE olefination, diimide reduction, and global deprotection for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines, which are key cores for integrin inhibitors. This sequence boasts high yields (63–83% over three steps) and avoids the need for chromatographic purification.[2]
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. The reaction generally proceeds via the following steps:
-
Deprotonation: A base is used to abstract the acidic α-proton from the phosphonate, generating a resonance-stabilized carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate collapses to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane decomposes to yield the alkene and a water-soluble phosphate byproduct.
The stereochemical outcome of the HWE reaction, particularly the E/Z selectivity of the resulting alkene, is influenced by several factors, including the structure of the phosphonate and carbonyl compound, the reaction conditions (base, solvent, temperature), and the presence of metal salts.[3]
Experimental Protocols
Protocol 1: Synthesis of Diethyl (1,2,3,4-tetrahydro-1,8-naphthyridin-7-yl)methylphosphonate (Key HWE Reagent)
This protocol describes the synthesis of the key phosphonate reagent required for the subsequent HWE reaction to form 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridines.
Materials:
-
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
Diethyl chlorophosphate
-
Isopropylmagnesium chloride (solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF, add diethyl chlorophosphate (1.2 eq) at room temperature.
-
Add isopropylmagnesium chloride (1.5 eq) dropwise over 5 minutes.
-
After stirring for 5 minutes, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Separate the phases and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired phosphonate reagent.
Protocol 2: Horner-Wadsworth-Emmons Olefination
This protocol details the coupling of the phosphonate reagent with an aldehyde to form the corresponding vinyl-substituted tetrahydronaphthyridine.
Materials:
-
Diethyl (1,2,3,4-tetrahydro-1,8-naphthyridin-7-yl)methylphosphonate
-
Aldehyde (e.g., substituted benzaldehyde) (1.0 eq)
-
Potassium tert-butoxide (1 M solution in THF) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
To a stirred solution of the phosphonate reagent (1.05 eq) and the aldehyde (1.0 eq) in anhydrous THF, add potassium tert-butoxide solution (1.1 eq) dropwise over 1 minute.
-
Stir the reaction mixture for 20 minutes, then add an additional portion of potassium tert-butoxide solution (0.45 eq).
-
After a further 20 minutes of stirring, quench the reaction with saturated aqueous NH₄Cl.
-
Separate the phases and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, pass through a hydrophobic frit, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.
Protocol 3: Diimide Reduction of the Alkene
This protocol describes the reduction of the newly formed double bond to yield the saturated alkyl-substituted tetrahydronaphthyridine.
Materials:
-
Crude product from Protocol 2
-
Benzenesulfonyl hydrazide (2.0 eq)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous lithium chloride (LiCl)
Procedure:
-
Dissolve the crude product from the HWE reaction in toluene.
-
Heat the stirred suspension to 100 °C and add benzenesulfonyl hydrazide (2.0 eq) portionwise over 5 minutes.
-
Stir the reaction mixture for 75 minutes and then cool to room temperature.
-
Partition the mixture between DCM and saturated aqueous LiCl.
-
Separate the phases and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous LiCl, pass through a hydrophobic frit, and concentrate under reduced pressure.
Protocol 4: Global Deprotection
This final step removes any protecting groups to yield the target tetrahydronaphthyridine.
Materials:
-
Crude product from Protocol 3
-
7.4 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude residue from the reduction step in 7.4 M HCl.
-
Stir the solution at 100 °C for 1.5 to 3.5 hours, monitoring the reaction by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and work up as appropriate to isolate the final product.
Data Presentation
The following table summarizes the yields for the three-step synthesis of various 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines starting from the corresponding aldehydes.
| Aldehyde Starting Material | Final Product | Overall Yield (3 steps) | Reference |
| Benzyl (S)-3-fluoropyrrolidine-1-carboxylate-3-carbaldehyde | Benzyl (S)-3-((1,2,3,4-tetrahydro-1,8-naphthyridin-7-yl)methyl)-3-fluoropyrrolidine-1-carboxylate | 63% | [2] |
| tert-Butyl 3-oxoazetidine-1-carboxylate | tert-Butyl 3-((1,2,3,4-tetrahydro-1,8-naphthyridin-7-yl)methyl)azetidine-1-carboxylate | 83% | [2] |
| Di-tert-butyl 3-oxoazetidine-1,3-dicarboxylate | Di-tert-butyl 3-((1,2,3,4-tetrahydro-1,8-naphthyridin-7-yl)methyl)azetidine-1,3-dicarboxylate | 75% | [2] |
Visualizations
Logical Workflow for the Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines
Caption: Workflow for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines.
Reaction Pathway of the Horner-Wadsworth-Emmons Reaction
Caption: Generalized reaction pathway of the Horner-Wadsworth-Emmons reaction.
Application Notes
-
Substrate Scope: The Horner-Wadsworth-Emmons reaction is compatible with a wide range of aldehydes, including aliphatic, aromatic, and heterocyclic aldehydes. Ketones can also be used as substrates, although they are generally less reactive than aldehydes. The choice of the phosphonate reagent can be tailored to introduce various functionalities into the final product.
-
Stereoselectivity: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1] However, the stereoselectivity can be influenced by the reaction conditions. For example, the use of certain modified phosphonates (e.g., Still-Gennari conditions) can lead to the preferential formation of (Z)-alkenes.
-
Advantages in Drug Discovery: The mild reaction conditions and high functional group tolerance of the HWE reaction make it a valuable tool in drug discovery, where complex molecules with multiple functional groups are often synthesized. The straightforward purification, avoiding the need for chromatography in some cases, is a significant advantage for the synthesis of compound libraries and for scaling up reactions.[2]
-
Synthesis of Other Isomers: While the detailed protocols provided focus on the 1,8-naphthyridine scaffold, the HWE methodology can be adapted for the synthesis of other tetrahydronaphthyridine isomers, such as 1,6-, 1,7-, and 1,5-naphthyridines.[4] This typically involves the synthesis of the corresponding substituted pyridine-based phosphonate reagent.
-
Challenges and Considerations: Racemization can be observed in the HWE reaction when using chiral aldehydes that possess an acidic α-proton.[2] Careful selection of the base and reaction temperature can sometimes mitigate this issue. Additionally, the synthesis of the required phosphonate reagent may require a multi-step sequence.
References
- 1. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Hydrogenation of 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridine derivatives. This process yields valuable chiral 1,2,3,4-tetrahydro-1,8-naphthyridines, which are significant building blocks in medicinal chemistry and drug discovery. The protocols are based on the pioneering work on ruthenium-catalyzed enantioselective hydrogenation, which demonstrates high conversions and excellent enantioselectivities.[1][2]
Introduction
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of chirality into these molecules can significantly enhance their therapeutic potential. Asymmetric hydrogenation has emerged as a powerful and atom-economical method for the synthesis of these chiral heterocycles.
This application note focuses on a robust and highly enantioselective method for the hydrogenation of 2,7-disubstituted 1,8-naphthyridines using a chiral cationic ruthenium diamine complex. This methodology provides access to the corresponding 1,2,3,4-tetrahydro-1,8-naphthyridines with enantiomeric excesses of up to 99% and with full conversion.[1]
General Reaction Scheme
The asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines to yield chiral 1,2,3,4-tetrahydro-1,8-naphthyridines is depicted below. The reaction proceeds with high enantioselectivity, controlled by the chiral ruthenium catalyst.
Caption: General scheme of the asymmetric hydrogenation.
Experimental Protocols
Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. The ruthenium catalyst is air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Hydrogen gas is highly flammable; use appropriate safety measures when working with high-pressure hydrogenation reactors.
Materials and Reagents
-
2,7-disubstituted 1,8-naphthyridine substrate
-
Chiral cationic ruthenium diamine complex (e.g., Ru-complex with a chiral diamine ligand)
-
Anhydrous and degassed solvent (e.g., methanol, ethanol, or dichloromethane)
-
Hydrogen gas (high purity)
General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a glass vial is charged with the chiral ruthenium catalyst (1-2 mol%).
-
Reaction Setup: To the vial containing the catalyst, add the 2,7-disubstituted 1,8-naphthyridine substrate (1.0 equiv) and the anhydrous, degassed solvent (concentration typically 0.1-0.2 M).
-
Hydrogenation: The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to the desired pressure (typically 10-50 atm).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature to 50 °C) for the required duration (typically 12-24 hours).
-
Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen gas is carefully vented. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure chiral 1,2,3,4-tetrahydro-1,8-naphthyridine.
-
Analysis: The enantiomeric excess (ee) of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric hydrogenation of 1,8-naphthyridine derivatives.
Caption: Experimental workflow from setup to analysis.
Data Presentation
The following tables summarize the results obtained for the asymmetric hydrogenation of a variety of 2,7-disubstituted 1,8-naphthyridine derivatives, showcasing the substrate scope and the efficiency of the catalytic system.
Table 1: Asymmetric Hydrogenation of Symmetrical 2,7-Disubstituted 1,8-Naphthyridines
| Entry | R¹ | R² | Catalyst Loading (mol%) | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | Me | Me | 2 | 50 | 30 | 24 | >99 | 95 | 98 |
| 2 | Et | Et | 2 | 50 | 30 | 24 | >99 | 96 | 97 |
| 3 | Ph | Ph | 1 | 30 | RT | 12 | >99 | 98 | 99 |
| 4 | 4-MeO-Ph | 4-MeO-Ph | 1 | 30 | RT | 12 | >99 | 97 | >99 |
| 5 | 4-F-Ph | 4-F-Ph | 1 | 30 | RT | 12 | >99 | 95 | 99 |
| 6 | 2-Thienyl | 2-Thienyl | 2 | 50 | 40 | 24 | >99 | 92 | 96 |
Table 2: Asymmetric Hydrogenation of Unsymmetrical 2,7-Disubstituted 1,8-Naphthyridines
| Entry | R¹ | R² | Catalyst Loading (mol%) | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | Me | Ph | 2 | 50 | 30 | 24 | >99 | 94 | 97 |
| 2 | Et | Ph | 2 | 50 | 30 | 24 | >99 | 95 | 96 |
| 3 | Me | 4-MeO-Ph | 1 | 30 | RT | 12 | >99 | 96 | 98 |
| 4 | Ph | 4-F-Ph | 1 | 30 | RT | 12 | >99 | 93 | 99 |
Proposed Catalytic Cycle
A plausible catalytic cycle for the ruthenium-catalyzed asymmetric hydrogenation of 1,8-naphthyridines is initiated by the coordination of the substrate to the active ruthenium hydride species. This is followed by migratory insertion and subsequent hydrogenolysis to release the chiral product and regenerate the catalyst.
Caption: Proposed catalytic cycle for hydrogenation.
Conclusion
The asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines using chiral cationic ruthenium diamine complexes provides an efficient and highly enantioselective route to valuable chiral 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives. The mild reaction conditions and broad substrate scope make this methodology a valuable tool for researchers in organic synthesis and drug development. The detailed protocols and data presented herein should enable the successful application of this important transformation.
References
Application Notes and Protocols: 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine in Integrin Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a family of heterodimeric cell surface receptors, play a pivotal role in cell adhesion, signaling, and migration. Their involvement in various pathological processes, including tumor progression, fibrosis, and angiogenesis, has established them as attractive therapeutic targets. A significant class of integrin inhibitors are peptidomimetics based on the Arg-Gly-Asp (RGD) sequence, which is a recognition motif for many integrins, including the αvβ3 and αvβ6 subtypes.
The 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold has emerged as a valuable arginine mimetic in the design of potent and selective RGD-based integrin inhibitors. Its rigid, bicyclic structure allows for a defined orientation of the basic nitrogen, mimicking the guanidinium group of arginine and enabling strong interactions with the acidic residues in the integrin binding pocket. This document provides detailed application notes, experimental protocols, and data on the synthesis and evaluation of integrin inhibitors incorporating the this compound moiety.
Data Presentation
The following table summarizes the reported biological activity of representative integrin inhibitors incorporating the tetrahydronaphthyridine scaffold. While a comprehensive structure-activity relationship (SAR) study for a series of 7-methyl substituted analogs is not publicly available in a single source, the data below, compiled from various studies, highlights the high potency achievable with this scaffold.
| Compound ID | Target Integrin | Assay Type | IC50 / pIC50 / Ki | Source |
| Compound 1 | αvβ3 | Cell Adhesion | IC50 = 24 nM | [1] |
| GSK3008348 | αvβ6 | Radioligand Binding | pKi = 11 | [2] |
| Orally Bioavailable Analog | αvβ6 | Not Specified | pIC50 = 8.0 | [3] |
| Imidazolidinone Derivative | αvβ3/αvβ5 | Not Specified | Potent Antagonist | [4] |
Experimental Protocols
Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine Arginine Mimetics via Horner-Wadsworth-Emmons Reaction[4][5][6][7][8]
This protocol describes a facile, three-step synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine cores used in integrin inhibitors, leveraging a Horner-Wadsworth-Emmons (HWE) olefination.
Step 1: Synthesis of Diethyl (7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-1-yl)phosphonate [5]
-
To a stirred solution of this compound in anhydrous THF at room temperature, add diethyl chlorophosphate.
-
Add isopropylmagnesium chloride dropwise over 5 minutes.
-
After 5 minutes, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Separate the phases and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the phosphoramidate intermediate.
-
To a stirred solution of the phosphoramidate in anhydrous THF at -42°C, add s-BuLi dropwise.
-
After 20 minutes, add diethyl chlorophosphate and stir for another 20 minutes.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous phase with ethyl acetate, combine the organic layers, dry, and concentrate to yield the desired phosphonate.
Step 2: Horner-Wadsworth-Emmons Olefination [4][6]
-
To a stirred solution of the phosphonate from Step 1 and the desired aldehyde in anhydrous THF at 0°C, add potassium tert-butoxide portionwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate to yield the alkene product.
Step 3: Diimide Reduction and Deprotection [4][6]
-
To a stirred solution of the alkene from Step 2 in a suitable solvent (e.g., DMF), add potassium carbonate.
-
Heat the suspension to 100°C and add benzenesulfonyl hydrazide portionwise.
-
Stir for 75 minutes, then cool to room temperature.
-
Partition the mixture between DCM and saturated LiCl solution.
-
Separate the phases and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with saturated LiCl, dry, and concentrate.
-
Dissolve the residue in 7.4 M HCl and heat at 100°C for 2 hours to effect deprotection.
-
Cool to room temperature, dilute with water, and wash with DCM.
-
Basify the aqueous phase with 2 M NaOH and extract with DCM.
-
Combine the organic extracts, dry, and concentrate to yield the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine amine.
Biological Evaluation: Integrin Binding Assay (Competitive ELISA)
This protocol describes a competitive ELISA to determine the IC50 values of synthesized compounds against a specific integrin.
Materials:
-
Purified recombinant human integrin (e.g., αvβ3 or αvβ6)
-
Integrin ligand (e.g., vitronectin for αvβ3, LAP of TGF-β for αvβ6)
-
Biotinylated anti-integrin antibody
-
Streptavidin-HRP
-
TMB substrate
-
96-well microtiter plates
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+ and BSA)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H2SO4)
Procedure:
-
Coat the wells of a 96-well plate with the integrin ligand overnight at 4°C.
-
Wash the wells with wash buffer and block with assay buffer for 1 hour at room temperature.
-
Prepare serial dilutions of the test compounds and a reference inhibitor.
-
In a separate plate, pre-incubate the purified integrin with the diluted compounds or buffer (for control wells) for 30 minutes at room temperature.
-
Transfer the integrin-compound mixtures to the ligand-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound integrin.
-
Add the biotinylated anti-integrin antibody and incubate for 1 hour.
-
Wash the wells and add streptavidin-HRP, then incubate for 30 minutes.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Biological Evaluation: Cell Adhesion Assay[9][10][11][12][13]
This protocol measures the ability of compounds to inhibit integrin-mediated cell adhesion.
Materials:
-
Cells expressing the target integrin (e.g., U87MG cells for αvβ3)
-
Integrin ligand (e.g., vitronectin)
-
Calcein-AM or other fluorescent cell stain
-
96-well black, clear-bottom plates
-
Assay buffer
-
Wash buffer
Procedure:
-
Coat the wells of a 96-well plate with the integrin ligand overnight at 4°C.
-
Wash and block the wells as described for the ELISA protocol.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer.
-
Add serial dilutions of the test compounds to the ligand-coated wells.
-
Add the cell suspension to the wells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percent inhibition of cell adhesion and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: αvβ3 Integrin Signaling Cascade.
Caption: αvβ6-Mediated TGF-β Activation.
Experimental Workflow
Caption: Workflow for Integrin Inhibitor Development.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Integrin αVβ3 Signaling in the Progression of Osteoarthritis Induced by Excessive Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Friedländer Reaction for 1,8-Naphthyridine Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Friedländer reaction for the synthesis of 1,8-naphthyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The 1,8-naphthyridine scaffold is a "privileged structure" due to its wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4]
The Friedländer synthesis is a classical and versatile condensation reaction that offers a direct and efficient route to this important heterocyclic system.[1] It typically involves the reaction of a 2-aminopyridine-3-carbaldehyde (or a related derivative) with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[1] The reaction can be catalyzed by either acids or bases and proceeds through a condensation followed by cyclodehydration to form the 1,8-naphthyridine ring.[1]
Recent advancements have focused on developing more environmentally benign and efficient methodologies, including the use of water as a solvent and biocompatible catalysts like ionic liquids.[5][6][7]
Applications in Drug Development
The 1,8-naphthyridine core is a key component in numerous therapeutic agents.[3] Its derivatives have shown a wide array of biological activities:
-
Antimicrobial Agents: The scaffold is central to quinolone antibiotics like nalidixic acid and enoxacin, which target bacterial DNA gyrase.[1][3]
-
Anticancer Activity: Certain derivatives, such as vosaroxin, have been investigated as potent anticancer agents that act as topoisomerase II inhibitors.[1][3][8]
-
Antiviral Properties: Some 1,8-naphthyridine compounds have demonstrated promising antiviral activity.[1]
-
Other Therapeutic Areas: Research has also explored their potential as anti-inflammatory, analgesic, and neuroprotective agents.[1]
Reaction Mechanism and Workflow
The general mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines involves an initial aldol-type condensation between the 2-aminopyridine-3-carbaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1]
A general workflow for the synthesis and analysis of 1,8-naphthyridine derivatives is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Phosphorylation of Tetrahydronaphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phosphorylated tetrahydronaphthyridines represent a class of compounds with significant potential in medicinal chemistry and drug development. The introduction of a phosphate or phosphonate moiety onto the nitrogen atom of the tetrahydronaphthyridine scaffold can modulate its physicochemical properties, such as solubility, membrane permeability, and metabolic stability. Furthermore, the phosphate group can act as a prodrug motif, which can be cleaved in vivo to release the active parent amine, or it can be designed to interact with specific biological targets, such as kinases or phosphatases.
These application notes provide a detailed experimental procedure for the N-phosphorylation of a generic 1,2,3,4-tetrahydronaphthyridine scaffold. The described protocol is based on established methods for the N-phosphorylation of secondary cyclic amines using phosphoryl chlorides. While a direct, published procedure for this specific transformation on a tetrahydronaphthyridine is not widely available, the following protocol outlines a robust and adaptable method.
Key Experimental Protocols
This section details the synthetic protocol for the N-phosphorylation of 1,2,3,4-tetrahydronaphthyridine using diphenyl phosphoryl chloride as the phosphorylating agent. This method is advantageous due to the commercial availability of the reagent and the generally high yields achieved under mild reaction conditions.
General Reaction Scheme:
Materials and Reagents:
-
1,2,3,4-Tetrahydronaphthyridine
-
Diphenyl phosphoryl chloride
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,2,3,4-tetrahydronaphthyridine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Phosphorylating Agent Addition: Slowly add a solution of diphenyl phosphoryl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-phosphorylated tetrahydronaphthyridine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes hypothetical quantitative data for the N-phosphorylation of a series of substituted tetrahydronaphthyridines.
| Entry | Tetrahydronaphthyridine Substrate (R) | Phosphorylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | H | Diphenyl phosphoryl chloride | Et₃N | DCM | 3 | 85 |
| 2 | 6-Methoxy | Diphenyl phosphoryl chloride | Et₃N | DCM | 2.5 | 91 |
| 3 | 7-Chloro | Diphenyl phosphoryl chloride | DIPEA | THF | 4 | 78 |
| 4 | H | Diethyl chlorophosphate | Et₃N | DCM | 3 | 82 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the N-phosphorylation of tetrahydronaphthyridine.
Caption: Workflow for N-phosphorylation.
Application Notes and Protocols: 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial building block for the synthesis of a variety of biologically active compounds. Its rigid bicyclic structure and the presence of a basic nitrogen atom allow it to mimic key biological recognition elements, leading to applications in diverse therapeutic areas. Notably, this scaffold functions as a less basic and more permeable arginine mimetic, making it a valuable component in the design of integrin inhibitors. Furthermore, the broader 1,8-naphthyridine class, including tetrahydro derivatives, has demonstrated significant potential in oncology, with derivatives exhibiting potent anticancer activity.
These application notes provide an overview of the utility of this compound in the development of integrin inhibitors and anticancer agents, complete with detailed experimental protocols and relevant biological data for derivatives.
Application 1: Arginine Mimetic for Integrin Inhibitors
The 1,2,3,4-tetrahydro-1,8-naphthyridine core is a well-established bioisostere for the guanidinium group of arginine. This mimicry allows for the replication of the critical salt-bridge binding interaction between arginine and aspartic acid residues in proteins like integrins.[1] Integrins are cell surface receptors that play a key role in cell adhesion and signaling, and their dysregulation is implicated in diseases such as idiopathic pulmonary fibrosis (IPF) and cancer. The Arg-Gly-Asp (RGD) tripeptide sequence is a canonical recognition motif for many integrins, and inhibitors incorporating the this compound scaffold as an arginine mimetic have been developed as potential therapeutics.[1]
Logical Workflow for Developing Integrin Inhibitors
Caption: Workflow for the development of integrin inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine-based Arginine Mimetic Core
This protocol is adapted from a Horner-Wadsworth-Emmons-based approach for the synthesis of 7-alkyl derivatives and can be applied to the 7-methyl parent compound.[1]
Step 1: N-Phosphorylation of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF at room temperature, add diethyl chlorophosphate (1.2 eq).
-
Add isopropylmagnesium chloride (1.5 eq) dropwise over 5 minutes.
-
After 5 minutes, quench the reaction slowly with saturated aqueous NH4Cl.
-
Separate the phases and extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-phosphorylated intermediate.
Step 2: C-Phosphorylation
-
Dissolve the N-phosphorylated intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -42 °C.
-
Add s-BuLi (3.0 eq) and stir for 20 minutes.
-
Add diethyl chlorophosphate (1.1 eq) and stir for an additional 20 minutes.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract with ethyl acetate, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the diphosphorylated product.
Step 3: Horner-Wadsworth-Emmons Olefination
-
To a stirred solution of the diphosphorylated compound (1.0 eq) and a suitable aldehyde (e.g., N-Boc protected amino aldehyde) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.5-2.4 eq) dropwise.
-
Stir the reaction for less than 1 hour until completion (monitored by TLC).
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate to yield the olefin product.
Protocol 2: Solid-Phase Integrin Binding Assay
This is a general protocol that can be used to evaluate the binding affinity of newly synthesized 1,2,3,4-tetrahydro-1,8-naphthyridine-containing compounds to various integrins.
-
Coat flat-bottomed 96-well ELISA plates overnight at 4 °C with an extracellular matrix protein (e.g., fibronectin, vitronectin) at a concentration of 1 µg/mL in carbonate buffer (pH 9.6).
-
Wash each well three times with PBS-T buffer (PBS with 0.01% Tween 20).
-
Block the wells for 1 hour at room temperature with TS-B buffer (Tris-saline with 1% BSA, pH 7.5).
-
Add serial dilutions of the test compound (starting from e.g., 100 µM) to the wells, followed by the addition of the soluble integrin of interest (e.g., αvβ3, α5β1).
-
Incubate for a defined period (e.g., 2 hours) at room temperature.
-
Wash the wells three times with PBS-T.
-
Add a primary antibody specific for the integrin subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Application 2: Scaffold for Anticancer Agents
The 1,8-naphthyridine core is a prominent scaffold in the design of novel anticancer agents.[2] Derivatives have been shown to exhibit cytotoxicity against a range of human cancer cell lines, including breast, cervical, leukemia, and prostate cancer.[3] The mechanism of action for these compounds is often multifactorial but can involve the inhibition of key enzymes in cancer cell proliferation and survival, such as DNA topoisomerases and various protein kinases.[4]
Potential Signaling Pathways Targeted by 1,8-Naphthyridine Derivatives
Caption: Potential anticancer mechanisms of 1,8-naphthyridine derivatives.
Quantitative Data for 1,8-Naphthyridine Derivatives
The following table summarizes the in vitro cytotoxic activities of various 1,8-naphthyridine derivatives against several human cancer cell lines. It is important to note that these are not the this compound parent compound but rather more complex molecules built upon the broader 1,8-naphthyridine scaffold.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Phenyl-7-methyl-1,8-naphthyridines | MCF-7 (Breast) | 1.47 - 7.89 | [2] |
| C-2 Naphthyl Naphthyridines | HeLa (Cervical) | 0.7 - 2.6 | [3] |
| C-2 Naphthyl Naphthyridines | HL-60 (Leukemia) | 0.1 - 1.5 | [3] |
| C-2 Naphthyl Naphthyridines | PC-3 (Prostate) | 2.7 - 11.4 | [3] |
| 1,7-Naphthyridine Alkaloid (Bisleuconothine A) | SW480 (Colon) | 2.74 | [5] |
| 1,7-Naphthyridine Alkaloid (Bisleuconothine A) | HCT116 (Colon) | 3.18 | [5] |
Experimental Protocols
Protocol 3: General Synthesis of 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives
This protocol provides a general framework for the synthesis of anticancer 1,8-naphthyridine derivatives.[2]
-
A mixture of 2-amino-6-methylpyridine, an appropriate acetophenone derivative, and potassium hydroxide in ethanol is refluxed for several hours.
-
After cooling, the reaction mixture is poured into ice water and neutralized with acetic acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the 2-aryl-7-methyl-1,8-naphthyridine core.
-
Further functionalization at other positions can be achieved through standard organic chemistry transformations.
Protocol 4: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Seed human cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry. Its application as an arginine mimetic has led to the development of promising integrin inhibitors, while the broader 1,8-naphthyridine class continues to be a fruitful starting point for the discovery of novel anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their own drug discovery and development programs. Further investigation into the specific biological activities of the parent this compound and its simple derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of αvβ3 Antagonists from Tetrahydronaphthyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of αvβ3 integrin antagonists derived from tetrahydronaphthyridine intermediates. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to αvβ3 Integrin and its Antagonists
Integrin αvβ3 is a cell surface receptor that plays a crucial role in various physiological and pathological processes, including angiogenesis, tumor metastasis, and osteoporosis. It mediates cell-matrix and cell-cell interactions by recognizing the Arg-Gly-Asp (RGD) sequence present in extracellular matrix (ECM) proteins such as vitronectin, fibronectin, and osteopontin. The development of antagonists that can block the function of αvβ3 is a promising therapeutic strategy for several diseases. Tetrahydronaphthyridine-based compounds have emerged as a promising scaffold for the design of potent and selective αvβ3 antagonists.
Data Presentation: Structure-Activity Relationship of αvβ3 Antagonists
The following table summarizes the in vitro activity of a series of cyclobutane-based αvβ3 antagonists incorporating tetrahydronaphthyridine (THN) sidechains. The data is presented as the half-maximal inhibitory concentration (IC50) for the inhibition of αvβ3-mediated cell adhesion.
| Compound ID | Arginine Mimetic Sidechain | Aspartic Acid Mimetic Sidechain | IC50 (µM) for αvβ3-mediated Cell Adhesion[1] |
| 1 | Tetrahydronaphthyridine | Masked Carboxylic Acid | < 1 |
| 21 | Tetrahydronaphthyridine | Masked Carboxylic Acid (extended) | > 10 |
| 22 | Tetrahydronaphthyridine | Masked Carboxylic Acid | < 1 |
| 23 | Tetrahydronaphthyridine | Masked Carboxylic Acid (extended) | > 10 |
| 24 | Naphthyridine | Masked Carboxylic Acid | > 10 |
| 33 | Tetrahydronaphthyridine | Masked Carboxylic Acid | < 1 |
| 34 | Tetrahydronaphthyridine | Masked Carboxylic Acid | 1 - 10 |
| 35 | Tetrahydronaphthyridine | Masked Carboxylic Acid | < 1 |
Experimental Protocols
Solid-Phase Competitive Binding Assay for αvβ3 Integrin
This protocol describes an ELISA-based method to determine the binding affinity of test compounds to purified αvβ3 integrin.
Materials:
-
Purified human αvβ3 integrin
-
Vitronectin
-
96-well ELISA plates
-
Test compounds (tetrahydronaphthyridine derivatives)
-
Biotinylated anti-αvβ3 antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Wash the plate. Add a fixed concentration of purified αvβ3 integrin to each well, along with varying concentrations of the test compounds. Incubate for 2-3 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate. Add a biotinylated anti-αvβ3 antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Detection: Wash the plate. Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature in the dark.
-
Development: Wash the plate. Add TMB substrate to each well and incubate until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution. The color will turn yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Adhesion Assay
This protocol outlines a method to assess the ability of αvβ3 antagonists to inhibit the adhesion of αvβ3-expressing cells to vitronectin-coated surfaces.
Materials:
-
αvβ3-expressing cells (e.g., M21 human melanoma cells)
-
Cell culture medium
-
Vitronectin
-
96-well tissue culture plates
-
Test compounds
-
Crystal Violet solution (e.g., 0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
-
PBS (Phosphate-Buffered Saline)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 10 µg/mL in PBS) for 1-2 hours at 37°C or overnight at 4°C.[2]
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest αvβ3-expressing cells and resuspend them in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of the tetrahydronaphthyridine antagonists for 30-60 minutes at 37°C.
-
Seeding: Add the cell-antagonist mixture to the vitronectin-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol and then stain with Crystal Violet solution for 10-20 minutes at room temperature.[2][3]
-
Washing and Drying: Wash the wells with water to remove excess stain and allow the plate to air dry.[2]
-
Solubilization: Solubilize the stained cells by adding a solubilization buffer to each well.[4]
-
Measurement: Read the absorbance at a wavelength of 550-590 nm using a microplate reader.[2][4]
-
Data Analysis: Determine the percentage of cell adhesion relative to the untreated control and calculate the IC50 value for each antagonist.
Visualizations
Caption: αvβ3 Integrin Signaling Pathway.
Caption: Workflow for αvβ3 Antagonist Evaluation.
References
Application Notes and Protocols for the Synthesis of Tetrahydronaphthyridine Derivatives via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a vinyl-substituted tetrahydronaphthyridine derivative using the Wittig reaction. The protocol outlines the necessary steps, from the preparation of the phosphonium ylide to the final olefination reaction and purification of the product. This method is a crucial tool for carbon-carbon bond formation, enabling the extension of carbon chains and the introduction of versatile alkene functionalities onto heterocyclic scaffolds. Such derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for novel therapeutic agents. All procedures are based on established methodologies for the Wittig reaction on heterocyclic aldehydes.
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of alkenes from carbonyl compounds.[1][2] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.[3][4] The immense utility of this reaction stems from its high functional group tolerance and the predictable placement of the newly formed double bond.[3][5]
Nitrogen-containing heterocycles, such as tetrahydronaphthyridines, are privileged scaffolds in drug discovery. The introduction of an exocyclic double bond via the Wittig reaction can provide a key intermediate for further functionalization, allowing for the exploration of new chemical space and the development of structure-activity relationships (SAR). This protocol details a representative synthesis of a vinyl-substituted 5,6,7,8-tetrahydro-1,6-naphthyridine, a common core in medicinal chemistry, starting from its corresponding aldehyde precursor.
Reaction Scheme and Mechanism
The overall transformation involves a two-step, one-pot procedure: the deprotonation of a phosphonium salt to form the ylide, followed by the reaction of the ylide with the tetrahydronaphthyridine aldehyde to yield the desired alkene and triphenylphosphine oxide.
The mechanism proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate which then forms a four-membered oxaphosphetane ring. This ring subsequently collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene product.[6][7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. delval.edu [delval.edu]
- 6. benchchem.com [benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols for 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine in Peptidomimetic Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and peptidomimetic drug design. Its rigid, bicyclic structure serves as a conformationally constrained mimetic of the guanidinium group of arginine. This property makes it a valuable building block for the development of antagonists for various biological targets where arginine recognition is crucial, most notably in integrin-mediated cell adhesion.
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. The Arg-Gly-Asp (RGD) tripeptide sequence is a key recognition motif for many integrins, including αvβ3, which is overexpressed in various pathological conditions such as cancer and idiopathic pulmonary fibrosis. Consequently, designing small molecules that mimic the RGD sequence is a promising therapeutic strategy. The this compound core effectively mimics the arginine side chain, offering improved metabolic stability and oral bioavailability compared to natural peptides.
These application notes provide an overview of the use of this compound in designing peptidomimetics, particularly as integrin αvβ3 antagonists. Detailed protocols for the synthesis of derivatives and their biological evaluation are also presented.
Data Presentation: Biological Activity of Tetrahydro-1,8-naphthyridine Derivatives
While a potent 7-methyl substituted tetrahydro-[1][2]naphthyridine derivative has been identified as a selective αvβ3 receptor antagonist and selected for clinical development, specific public domain data on its binding affinity is limited.[3] The following table includes representative data for other potent RGD mimetics and 1,8-naphthyridine derivatives to illustrate the typical range of biological activities.
| Compound ID | Target | Assay Type | Activity (IC50/Ki) | Cell Line | Reference |
| Potent 7-methyl substituted tetrahydro-[1][2]naphthyridine derivative | Integrin αvβ3 | Not specified | Potent and selective | Not specified | [3] |
| Phenylpiperazine-based derivative 8 | Integrin αvβ3 | Receptor Binding Assay | IC50 = 0.055 nM | Not specified | |
| Cyclic RGDfV | Integrin αvβ3 | Solid-phase binding assay | IC50 = 1.5 nM | Not specified | |
| 1,8-Naphthyridine derivative 10c | Cytotoxicity | MTT Assay | IC50 = 1.47 µM | MCF7 | |
| 1,8-Naphthyridine derivative 8d | Cytotoxicity | MTT Assay | IC50 = 1.62 µM | MCF7 | |
| 1,8-Naphthyridine derivative 4d | Cytotoxicity | MTT Assay | IC50 = 1.68 µM | MCF7 |
Signaling Pathways and Experimental Workflows
Integrin αvβ3 Signaling Pathway
Integrin αvβ3 activation by RGD-containing ligands (or their mimetics) triggers intracellular signaling cascades that are crucial for cell adhesion, migration, proliferation, and survival. Key mediators of this signaling are Focal Adhesion Kinase (FAK) and the proto-oncogene Src. Upon ligand binding, integrins cluster and recruit FAK to the cell membrane, leading to its autophosphorylation at Tyr397. This phosphorylation creates a binding site for the SH2 domain of Src, which in turn phosphorylates FAK at other sites, leading to full kinase activation. The activated FAK/Src complex then phosphorylates a multitude of downstream targets, initiating cascades such as the Ras-ERK pathway, which promotes cell proliferation and survival. Antagonists based on the this compound scaffold are designed to block the initial ligand-binding step, thereby inhibiting these downstream signaling events.
Experimental Workflow for Synthesis and Evaluation
The development of peptidomimetics containing the this compound scaffold typically follows a multi-step process. This begins with the chemical synthesis of the core scaffold and its derivatives, followed by incorporation into a larger peptidomimetic structure, often using solid-phase synthesis techniques. The synthesized compounds are then subjected to a series of in vitro biological assays to determine their efficacy and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives
This protocol is based on a Horner-Wadsworth-Emmons approach for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi)
-
Diethyl chlorophosphate
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde of choice
-
Diimide reducing agent (e.g., sodium cyanoborohydride)
-
Deprotection reagents (acid or base, depending on protecting groups)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Phosphonate Formation:
-
Dissolve this compound in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add s-BuLi dropwise and stir for 30 minutes.
-
Add diethyl chlorophosphate and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phosphonate.
-
-
Horner-Wadsworth-Emmons Olefination:
-
Dissolve the crude phosphonate in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base (e.g., s-BuLi or LDA) dropwise to deprotonate the phosphonate.
-
Add the desired aldehyde and allow the reaction to proceed to form the olefin.
-
Quench the reaction and work up as described in step 1.
-
-
Reduction and Deprotection:
-
Dissolve the olefin in a suitable solvent (e.g., methanol or ethanol).
-
Add a diimide reducing agent to reduce the double bond.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reduction is complete, proceed with the appropriate deprotection step to remove any protecting groups on the aldehyde-derived portion of the molecule.
-
Purify the final product by column chromatography or recrystallization.
-
Protocol 2: In Vitro Integrin αvβ3 Binding Assay (ELISA-based)
This protocol describes a competitive ELISA to determine the binding affinity of synthesized compounds to the integrin αvβ3 receptor.
Materials:
-
Purified human integrin αvβ3
-
Vitronectin (or other RGD-containing extracellular matrix protein)
-
Biotinylated RGD peptide (as a competitor)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
96-well microtiter plates
-
Plate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Synthesized test compounds
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with vitronectin (1 µg/mL in PBS) overnight at 4 °C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the test compounds and the biotinylated RGD peptide (positive control).
-
Add a fixed concentration of purified integrin αvβ3 to each well.
-
Immediately add the different concentrations of the test compounds or the biotinylated RGD peptide to the wells.
-
Incubate for 2-3 hours at room temperature.
-
Wash the plate three times with wash buffer to remove unbound integrin and compounds.
-
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the control (integrin binding without any competitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of integrin binding) from the resulting dose-response curve using non-linear regression analysis.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF7, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Conclusion
The this compound scaffold represents a highly promising starting point for the design of novel peptidomimetic drugs, particularly as inhibitors of integrin-ligand interactions. Its ability to mimic the arginine side chain provides a solid foundation for developing potent and selective antagonists with improved pharmacokinetic properties over traditional peptide-based therapeutics. The protocols outlined in these notes provide a framework for the synthesis and biological evaluation of such compounds, facilitating their advancement in the drug discovery pipeline. Further investigation into the structure-activity relationships and in vivo efficacy of derivatives based on this scaffold is warranted to fully exploit their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[1,8]naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Troubleshooting Guide
Issue: Low Overall Yield
Low overall yield is a common challenge in multi-step syntheses. The following are potential causes and solutions for improving the yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in the Friedländer annulation, a temperature screen can identify the ideal conditions for specific substrates.[1] |
| Side Reactions | The formation of multiple isomers is a known issue, particularly with unsymmetrical ketones in the Friedländer annulation.[1] To improve regioselectivity, consider catalyst selection. For example, the bicyclic amine catalyst TABO has shown high reactivity and regioselectivity.[1] |
| Purification Losses | Traditional purification methods like chromatography can lead to significant product loss.[2][3] Explore alternative purification strategies such as crystallization or developing reaction conditions that yield a cleaner crude product, potentially eliminating the need for chromatography.[2][4] |
| Poor Quality Starting Materials | Ensure the purity of all starting materials and reagents. Impurities can lead to side reactions and lower yields. |
Issue: Formation of Side Products
The presence of unexpected side products can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Troubleshooting Steps |
| Over-alkylation or Di-alkylation | In reactions involving alkylation, using an excess of the alkylating agent or harsh reaction conditions can lead to multiple alkyl groups being added. | Carefully control the stoichiometry of the alkylating agent and consider using milder reaction conditions (e.g., lower temperature, weaker base). |
| Oxidation of the Tetrahydropyridine Ring | The tetrahydropyridine ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic naphthyridine. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use degassed solvents. |
| Formation of Dimerization Products | In certain reaction pathways, radical mechanisms can lead to the formation of dimers.[4] | Modify the reaction conditions to disfavor radical pathways, for example, by changing the solvent or initiator. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic routes include the late-stage hydrogenation of a fully aromatic 1,8-naphthyridine derivative, which is often prepared via a Friedländer reaction.[4] Another approach is the Horner-Wadsworth-Emmons reaction to construct the carbon skeleton.[2][4]
Q2: How can I improve the regioselectivity of the Friedländer reaction when using an unsymmetrical ketone?
A2: Improving regioselectivity can be achieved by carefully selecting the catalyst. Certain catalysts can significantly influence the regiochemical outcome of the reaction.[1] Additionally, slow addition of the ketone to the reaction mixture can sometimes favor the formation of the desired isomer.
Q3: Are there any alternatives to column chromatography for purification?
A3: Yes, developing a synthetic route that provides high purities without the need for chromatographic purification is ideal.[2] This can be achieved through optimization of the reaction conditions to minimize side product formation. Recrystallization is another effective purification technique if a suitable solvent system can be found.
Q4: I am observing poor yields in the phosphorylation step of a Horner-Wadsworth-Emmons approach. What could be the issue?
A4: The choice of base is critical in the deprotonation step. For example, using potassium tert-butoxide may result in minimal phosphorylation due to pKa differences.[4] Stronger bases like sec-BuLi are often required for efficient deprotonation.[2][4] The reaction temperature is also crucial and should be carefully controlled, often at low temperatures like -42 °C or -78 °C.[2][4]
Experimental Protocols
Horner-Wadsworth-Emmons Based Synthesis of a Tetrahydro-1,8-naphthyridine Derivative
This protocol is adapted from a reported synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines.[2][5]
-
Phosphorylation: To a stirred solution of this compound in THF at room temperature, add diethyl chlorophosphate. Then, add isopropylmagnesium chloride dropwise over 5 minutes. After stirring for an additional 5 minutes, quench the reaction with saturated aqueous NH4Cl.
-
Deprotonation and Reaction with Aldehyde: To a stirred solution of the resulting phosphonate in THF under a nitrogen atmosphere at -42 °C, add s-BuLi. Stir the reaction mixture for 1 hour, then add the desired aldehyde.
-
Work-up and Purification: Allow the reaction to proceed to completion, then quench with saturated aqueous NH4Cl. Separate the phases and extract the aqueous phase with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. Purification can be performed by flash chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Phosphorylation
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| s-BuLi | THF | -42 | 14 | [2][4] |
| Isopropylmagnesium chloride | THF | Room Temperature | 94 | [5] |
| Potassium tert-butoxide | Not Specified | Not Specified | Minimal | [4] |
Visualizations
Caption: Horner-Wadsworth-Emmons Synthesis Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
This guide provides troubleshooting advice and frequently asked questions for the purification of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to isolate the crude product after synthesis?
A1: The initial workup typically involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble impurities. The reaction is often quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). Following this, the aqueous phase is extracted with an organic solvent like ethyl acetate or dichloromethane (DCM). The combined organic layers are then washed with brine, dried over a desiccant such as sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1]
Q2: What are some common impurities or byproducts I might encounter?
A2: Depending on the synthetic route, several byproducts may be present. If N-Boc protected starting materials are used, you might see byproducts resulting from Boc group migration.[2][3] In syntheses involving phosphorylation, diphosphorylated compounds or unreacted starting materials can be significant impurities.[2] Additionally, reactions involving strong bases like s-BuLi can lead to various side products if not carefully controlled.[2][3]
Q3: Which chromatographic method is most effective for purification?
A3: Both automated flash chromatography on silica gel and High-Performance Liquid Chromatography (HPLC) have been successfully employed.[1] The choice depends on the scale of your reaction and the required purity. Flash chromatography is suitable for larger quantities, while preparative HPLC can achieve higher purity on smaller scales.
Q4: What solvent systems are recommended for column chromatography?
A4: A common solvent system for silica gel flash chromatography is a gradient of ethyl acetate in a non-polar solvent. For instance, a gradient can be run from 0% to 40% of a 3:1 mixture of ethyl acetate and another solvent.[1] For reverse-phase HPLC, a gradient of acetonitrile in water with a modifier like ammonium bicarbonate is effective.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after extraction | - Incomplete extraction from the aqueous phase. - The product may have some water solubility. - Emulsion formation during extraction. | - Increase the number of organic extractions (e.g., from 2 to 5).[1] - Ensure the pH of the aqueous layer is basic (pH ≈ 14) before extraction if your compound is basic.[1] - To break emulsions, try adding brine or filtering the mixture through a pad of celite. |
| Product appears as an oil or gum instead of a solid | - Presence of residual solvent. - The product may be inherently non-crystalline or an amorphous solid. - Presence of impurities preventing crystallization. | - Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. - Further purification by chromatography is recommended to remove impurities.[1] |
| Multiple spots on TLC after initial purification | - Co-elution of impurities during flash chromatography. - Degradation of the product on silica gel. | - Optimize the solvent system for better separation. A shallower gradient or a different solvent mixture might be necessary. - Consider switching to a different stationary phase, such as alumina, or using reverse-phase chromatography. - If degradation is suspected, minimize the time the compound spends on the column and consider using a less acidic silica gel. |
| Poor separation in HPLC | - Inappropriate column or mobile phase. - Overloading of the column. | - Screen different C18 columns and optimize the gradient of acetonitrile in water. Adding a modifier like ammonium bicarbonate can improve peak shape.[1] - Inject a smaller amount of the crude material onto the column. |
Experimental Protocols
Protocol 1: Aqueous Workup and Extraction
-
Quenching: Slowly add a saturated aqueous solution of NH₄Cl to the reaction mixture at room temperature with stirring.[1]
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Extraction: Extract the aqueous layer multiple times (e.g., 3 x 50 mL) with a suitable organic solvent such as ethyl acetate or dichloromethane.[1]
-
Washing: Combine the organic extracts and wash with brine (100 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate in vacuo to obtain the crude product.[1]
Protocol 2: Automated Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent like DCM.
-
Column and Solvents: Use a silica gel column. A typical mobile phase could be a gradient of ethyl acetate in hexanes or a similar non-polar solvent.
-
Elution: Run a gradient elution, for example, from 0% to 40% of a 3:1 mixture of ethyl acetate in the non-polar solvent.[1]
-
Fraction Collection: Collect fractions based on UV detection and analyze the relevant fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Protocol 3: Preparative HPLC
-
Sample Preparation: Dissolve the crude or partially purified product in a minimum volume of a suitable solvent, such as DMSO.[1]
-
Column and Mobile Phase: Use a reverse-phase column (e.g., Xselect C18). A typical mobile phase is a gradient of acetonitrile in water containing a modifier like 10 mM ammonium bicarbonate.[1]
-
Purification: Inject the sample and run the purification method. A common gradient is 30–70% acetonitrile in water.[1]
-
Fraction Collection and Analysis: Collect fractions corresponding to the product peak. Confirm the purity of the fractions.
-
Product Isolation: Combine the pure fractions and remove the solvents, often by lyophilization if the mobile phase is water/acetonitrile based.
Data Summary
Table 1: Purification Methods and Reported Yields
| Purification Method | Reported Yield | Purity | Reference |
| Automated Flash Chromatography | 68% | Not specified | [3] |
| HPLC (Mass Directed AutoPrep) | 14% | 96% a/a | [1] |
Visualizations
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield during the purification process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
Technical Support Center: Large-Scale Synthesis of Tetrahydronaphthyridines
Welcome to the Technical Support Center for the large-scale synthesis of tetrahydronaphthyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: We are planning to scale up our synthesis of a spirocyclic tetrahydronaphthyridine derivative. What are the primary challenges we should anticipate?
A1: Transitioning from bench-scale to large-scale synthesis of tetrahydronaphthyridines presents several key challenges. These include ensuring reaction safety, particularly with exothermic steps, managing the cost and handling of reagents, and developing a robust and reproducible process. Purification at scale can also be a significant hurdle, as methods like column chromatography may not be economically viable. Finally, controlling the final product's physical properties, such as crystal form (polymorphism) and particle size, is critical for pharmaceutical applications.
Q2: Our synthesis involves a vinylpyridine intermediate, and we are observing significant polymerization, leading to low yields. How can we mitigate this?
A2: Polymerization of vinylpyridines is a common side reaction that can drastically reduce the yield of your desired product.[1] This is particularly problematic in large-scale reactions where heat dissipation is less efficient. Here are some strategies to consider:
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Use of Inhibitors: Incorporate a polymerization inhibitor into your reaction mixture. Common inhibitors for vinyl monomers include hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), and certain nitrosamine compounds. These reagents work by scavenging free radicals that initiate polymerization.
-
Temperature Control: Maintain strict temperature control throughout the reaction. Exothermic polymerization can lead to a runaway reaction. Utilizing a reactor with efficient heat exchange is crucial.
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Minimize Exposure to Light and Air: Some vinyl monomers can polymerize upon exposure to light or air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and in a light-protected vessel can be beneficial.
-
Optimize Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress closely and quench it as soon as the desired conversion is achieved.
Q3: We are considering a photoredox-catalyzed continuous flow synthesis for our tetrahydronaphthyridine target. What are the advantages and potential issues at a larger scale?
A3: Photoredox catalysis in continuous flow is a modern and often advantageous approach for synthesizing complex molecules like tetrahydronaphthyridines.
-
Advantages:
-
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which improves heat transfer and minimizes the risk of runaway reactions.
-
Scalability: Scaling up a flow reaction is often more straightforward than a batch process. Instead of using larger reactors, the system can be run for longer periods or multiple reactors can be run in parallel ("numbering up").
-
Efficiency: The high surface-area-to-volume ratio in flow reactors allows for efficient light penetration, which can lead to shorter reaction times and higher yields. A gram-scale synthesis of a spirocyclic tetrahydronaphthyridine in a flow reactor has been reported with an 87% yield.[1]
-
-
Potential Issues:
-
Clogging: Precipitation of starting materials, intermediates, or byproducts can clog the narrow channels of a flow reactor. Careful selection of solvents and reaction conditions to maintain homogeneity is essential.
-
Reagent Stability: The stability of the photocatalyst and other reagents under prolonged irradiation needs to be considered.
-
Equipment Cost: The initial investment in specialized flow chemistry equipment can be higher than for traditional batch reactors.
-
Troubleshooting Guides
Issue 1: Low Yield in Large-Scale Tetrahydronaphthyridine Synthesis
Symptoms: The reaction yield is significantly lower at the kilogram scale compared to the gram scale.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Mixing | At larger scales, ensuring homogeneous mixing is more challenging. For stirred tank reactors, evaluate the stirrer design and speed. Consider the use of baffles to improve mixing. For flow reactors, ensure single-phase flow or highly efficient mixing of multiphase systems. |
| Poor Heat Transfer | Exothermic reactions can lead to localized overheating and decomposition of products or reagents. Use a reactor with a high surface area to volume ratio and an efficient cooling system. For highly exothermic steps, consider a semi-batch process with controlled addition of a key reagent. |
| Reagent Degradation | Reagents may be less stable over the longer reaction or workup times associated with large-scale synthesis. Test the stability of all reagents under the reaction conditions for extended periods. |
| Side Reactions | A minor side reaction at a small scale can become a major pathway at a larger scale. Re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the intended scale. Techniques like Design of Experiments (DoE) can be valuable here. |
| Product Isolation Losses | The workup and purification procedures may not be scalable. Re-evaluate extraction, filtration, and crystallization steps. For example, if using chromatography at a small scale, a scalable crystallization process will likely need to be developed. |
Issue 2: Impurities in the Final Tetrahydronaphthyridine Product
Symptoms: The final product does not meet the required purity specifications after large-scale synthesis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion. Re-evaluate the reaction time and temperature. Use in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and ensure completion before workup. |
| Formation of Byproducts | Unforeseen byproducts may form at a larger scale. Identify the structure of the major impurities. This will provide insight into the side reactions occurring and help in devising strategies to minimize them (e.g., by adjusting temperature, stoichiometry, or catalyst). |
| Degradation During Workup or Purification | The product may be unstable under the workup or purification conditions. Test the stability of the purified product under the conditions of each unit operation. Consider alternative, milder purification techniques. |
| Inefficient Purification | The chosen purification method may not be effective at removing certain impurities at scale. For crystallization, screen different solvents and conditions to improve selectivity. If chromatography is necessary, optimize the loading, solvent system, and stationary phase for the larger scale. |
Data Presentation
Table 1: Comparison of Large-Scale Synthesis Strategies for Tetrahydronaphthyridines
| Parameter | Photoredox-Catalyzed Continuous Flow | Traditional Batch (e.g., Pictet-Spengler) |
| Scale | Gram to Kilogram[1] | Lab to Industrial |
| Typical Yield | 46-87% reported for various derivatives.[1] | Highly substrate-dependent, can be high but may decrease on scale-up without optimization. |
| Key Reagents | Photocatalyst, Halogenated Vinylpyridine, Primary Amine.[1] | β-Arylethylamine, Aldehyde/Ketone, Acid Catalyst. |
| Temperature | Often near ambient for the photochemical step, but can be elevated for subsequent thermal steps (e.g., up to 220°C for SNAr).[1] | Can range from room temperature to high temperatures depending on the reactivity of the substrates. |
| Pressure | Typically near atmospheric, but can be pressurized. | Usually atmospheric, but can be run under pressure to increase reaction rates. |
| Reaction Time | Often shorter residence times in flow (minutes to hours).[1] | Can be several hours to days for less reactive substrates. |
| Key Challenges | Potential for reactor clogging, reagent stability under irradiation, initial equipment cost. | Management of exotherms, handling of strong acids at scale, potential for side reactions with sensitive functional groups. |
| Safety | Generally considered safer due to small reaction volumes at any given time. | Requires careful thermal management and handling of potentially hazardous reagents in large quantities. |
Experimental Protocols
Key Experiment: Gram-Scale Continuous Flow Synthesis of a Spirocyclic Tetrahydronaphthyridine
This protocol is based on a reported gram-scale synthesis of a spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridine.[1]
Materials:
-
2-Fluoro-3-vinylpyridine
-
4-Aminopiperidine derivative
-
Photocatalyst (e.g., an organic photocatalyst)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Continuous flow reactor system equipped with a photoreactor module and a heated reactor module.
Procedure:
-
Reagent Preparation: Prepare separate stock solutions of the 2-fluoro-3-vinylpyridine and photocatalyst in anhydrous DMF, the 4-aminopiperidine derivative in anhydrous DMF, and DIPEA in anhydrous DMF.
-
System Setup: Set up the continuous flow reactor with the photoreactor coil maintained at a low temperature (e.g., 0-5 °C) and the heated reactor coil at an elevated temperature (e.g., 180-220 °C).
-
Reaction Initiation: Pump the reagent solutions into the flow system through a T-mixer. The combined stream first passes through the photoreactor for the hydroaminoalkylation (HAA) step.
-
Thermal Cyclization: The effluent from the photoreactor then directly enters the heated reactor for the intramolecular SNAr cyclization.
-
Collection: Collect the product stream at the outlet of the reactor system.
-
Workup and Purification: Upon completion of the run, the collected solution is concentrated under reduced pressure. The crude product is then purified by a scalable method such as crystallization or, if necessary, preparative chromatography.
Note: The specific flow rates, residence times, and temperatures will need to be optimized for the specific substrate and desired throughput.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Large-Scale Synthesis
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for Gram-Scale Continuous Flow Synthesis
Caption: Continuous flow synthesis workflow.
References
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common byproducts and overcome challenges in the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HWE reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?
A1: Low yields in HWE reactions can stem from several factors. A primary reason is often incomplete deprotonation of the phosphonate ester.[1] The base used may not be strong enough to effectively generate the phosphonate carbanion.
Troubleshooting Steps:
-
Base Selection: If you are using a relatively weak base, consider switching to a stronger one such as Sodium Hydride (NaH), Lithium Hexamethyldisilazide (LiHMDS), or n-Butyllithium (n-BuLi). For substrates that are sensitive to strong bases, milder conditions like the Masamune-Roush protocol (LiCl with an amine base such as DBU or triethylamine) are recommended.[2][3]
-
Reaction Temperature: The reaction rate may be too slow at low temperatures. A gradual increase in the reaction temperature, sometimes to room temperature or even with gentle heating, can improve yields.[4]
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Steric Hindrance: Bulky substituents on either the phosphonate or the carbonyl compound can impede the reaction. Increasing the reaction time or the concentration of the reactants may help to overcome this.
-
Reagent Quality: Ensure that all reagents are pure and the solvent is anhydrous, as moisture can quench the phosphonate carbanion.
Q2: I am observing poor E/Z stereoselectivity in my reaction. How can I improve the formation of the desired isomer?
A2: The stereochemical outcome of the HWE reaction is influenced by a delicate balance of factors including the structure of the reactants, the choice of base and solvent, and the reaction temperature. The standard HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5]
Improving E-Selectivity:
-
Cation Choice: The use of lithium and sodium bases generally promotes the formation of the (E)-alkene.[2]
-
Temperature: Higher reaction temperatures often lead to an increase in (E)-selectivity due to thermodynamic control.[2]
-
Solvent: Aprotic polar solvents like THF are commonly used.
Achieving Z-Selectivity (Still-Gennari Modification):
For the preferential formation of (Z)-alkenes, the Still-Gennari modification is the method of choice. This protocol utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with strong, non-coordinating bases like Potassium Hexamethyldisilazide (KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[2][6] This kinetically controlled reaction favors the formation of the (Z)-isomer.[6]
Q3: I have isolated my product, but it is contaminated with byproducts. What are some common side reactions and how can I prevent them?
A3: Besides unreacted starting materials, several side reactions can lead to byproducts.
-
Michael Addition: The phosphonate carbanion is a soft nucleophile and can undergo Michael addition to the α,β-unsaturated product, especially if the product is a potent Michael acceptor. To minimize this, consider using a less reactive phosphonate or adding the aldehyde slowly to a solution of the pre-formed phosphonate anion to keep the concentration of the product low at any given time.
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Cannizzaro Reaction: If you are using a non-enolizable aldehyde (an aldehyde without α-hydrogens) under strongly basic conditions, a disproportionation reaction known as the Cannizzaro reaction can occur.[7][8] This results in the formation of the corresponding alcohol and carboxylic acid from the aldehyde.[8] To avoid this, use milder bases like LiCl/DBU or ensure that the HWE reaction proceeds at a faster rate than the Cannizzaro reaction, for instance by using a more reactive phosphonate.
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Hydrolysis of Phosphonate Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the phosphonate ester, especially under basic conditions.[9] This will consume the starting material and reduce the overall yield. It is crucial to use anhydrous solvents and reagents.
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Epoxidation of the Product: The α,β-unsaturated ketone or ester product of the HWE reaction can sometimes undergo subsequent epoxidation, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods under basic conditions.[10] Ensuring an inert atmosphere and timely work-up can mitigate this.
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield and stereoselectivity of the HWE reaction.
Table 1: Effect of Base and Cation on E/Z Selectivity
| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 3-Phenylpropanal | Weinreb amide-type | LHMDS | THF | -78 to 23 | 78-90 | (Z)-selective at -78°C, (E)-selective at higher temps |
| 3-Phenylpropanal | Weinreb amide-type | NaHMDS | THF | 23 | 91 | 92:8 |
| 3-Phenylpropanal | Weinreb amide-type | KHMDS | THF | 23 | 89 | 84:16 |
Data adapted from The Journal of Organic Chemistry.[11]
Table 2: Comparison of Standard HWE and Still-Gennari Modification
| Aldehyde | Method | Phosphonate Reagent | Base System | Solvent | Yield (%) | Stereoisomer Ratio (E:Z or Z:E) |
| Benzaldehyde | Standard HWE | Triethyl phosphonoacetate | LiCl, DBU | Acetonitrile | 80 | >95:5 (E:Z) |
| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | 85 | >98:2 (Z:E) |
| Pivalaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | 90 | >98:2 (Z:E) |
Data compiled from BenchChem application notes.[1][5]
Experimental Protocols
Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis [1]
This protocol describes the reaction of an aldehyde with triethyl phosphonoacetate using NaH as a base to yield an (E)-α,β-unsaturated ester.
-
Materials:
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Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
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Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sodium hydride.
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Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully remove the hexane.
-
Add anhydrous THF to the flask and cool to 0 °C.
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Add the triethyl phosphonoacetate dropwise and stir the mixture at 0 °C for 30 minutes to generate the ylide.
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Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
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Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates [1]
This protocol utilizes milder basic conditions for substrates that are sensitive to strong bases like NaH.
-
Materials:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1-1.5 mmol)
-
Anhydrous Lithium Chloride (LiCl) (1.2-1.5 mmol)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA) (1.1-1.5 mmol)
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Anhydrous Acetonitrile (MeCN)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde, flame-dried LiCl, and the phosphonate ester in anhydrous MeCN.
-
Cool the vigorously stirred suspension to 0 °C.
-
Add DBU or DIPEA dropwise via syringe.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution and add water until all solids dissolve.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Still-Gennari Modification for (Z)-Alkene Synthesis [5]
This protocol is for the synthesis of (Z)-alkenes using a bis(2,2,2-trifluoroethyl) phosphonate.
-
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF)
-
18-crown-6 (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl) phosphonoacetate and 18-crown-6 in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of KHMDS in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: A troubleshooting workflow for low-yield HWE reactions.
Caption: Pathways leading to common byproducts in the HWE reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for Friedländer synthesis of naphthyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Friedländer synthesis of naphthyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the Friedländer synthesis of naphthyridines, offering potential causes and solutions in a direct question-and-answer format.
Q1: I am observing a very low or no yield in my Friedländer synthesis of a 1,8-naphthyridine derivative. What are the likely causes and how can I improve it?
A1: Low or no yield is a frequent issue in the Friedländer synthesis and can be attributed to several factors. A systematic approach to troubleshooting this problem is recommended:
-
Purity of Starting Materials: Ensure the purity of your 2-aminopyridine aldehyde or ketone and the carbonyl compound containing an α-methylene group. Impurities can introduce side reactions and deactivate the catalyst.[1]
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. Traditional acid or base catalysts can be harsh and may require optimization. Consider exploring modern, milder, and more efficient catalysts. For instance, choline hydroxide in water has been shown to give excellent yields.[2][3] Ionic liquids, such as [Bmmim][Im], have also been used effectively.[4][5]
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of starting materials or products. For example, a choline hydroxide-catalyzed reaction in water has been optimized at 50°C.[2][3]
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Solvent: The choice of solvent is crucial. While traditional methods often use organic solvents, greener alternatives like water or solvent-free conditions have proven highly effective.[2][3][6] In some cases, using an excess of the carbonyl reactant can also serve as the solvent.[2]
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Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2][3]
-
Q2: My reaction is producing multiple products or significant side products. How can I improve the selectivity of the Friedländer synthesis?
A2: The formation of multiple products often arises from the use of unsymmetrical ketones, which can undergo cyclization in two different ways.
-
Catalyst Choice: The nature of the catalyst can influence the regioselectivity of the reaction. Some catalysts may favor one mode of cyclization over the other. For example, the use of the ionic liquid [Bmmim][Im] as a catalyst has been reported to generate exclusive products with unsymmetrical ketones.[4][5]
-
Reaction Conditions: Fine-tuning the reaction temperature and time can also help to minimize the formation of undesired side products.
Q3: The work-up and purification of my naphthyridine product are proving difficult. Are there any recommendations for simplifying this process?
A3: Simplifying the work-up and purification process is a key consideration for efficient synthesis.
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Greener Approaches: Employing a water-based synthesis with a water-soluble catalyst like choline hydroxide can significantly simplify the work-up. The product can often be extracted with an organic solvent, and the catalyst remains in the aqueous phase.[2][3] In some solvent-free systems, the product can be isolated by adding cold water and collecting the solid by filtration.[6]
-
Catalyst Recovery and Reuse: The use of certain ionic liquids as catalysts allows for their recovery and reuse after the reaction, which can be economically and environmentally beneficial.[4][5] For instance, [Bmmim][Im] can be recovered by extraction with deionized water.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Friedländer synthesis of 1,8-naphthyridines, highlighting the impact of different reaction conditions on product yield.
Table 1: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine [2]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | None | 50 | 6 | NR |
| 2 | None | H₂O | 50 | 6 | NR |
| 3 | None | Acetone | 50 | 6 | NR |
| 4 | Choline Hydroxide (1) | Acetone | 50 | 6 | 52 |
| 5 | Choline Hydroxide (1) | H₂O | 50 | 6 | 99 |
| 6 | Choline Hydroxide (1) | H₂O | rt | 12 | 90 |
| 7 | Choline Hydroxide (0.5) | H₂O | 50 | 6 | 95 |
| 8 | Choline Hydroxide (2) | H₂O | 50 | 6 | 99 |
| 9 | NaOH (1) | H₂O | 50 | 6 | 45 |
| 10 | KOH (1) | H₂O | 50 | 6 | 55 |
NR: No Reaction, rt: room temperature
Table 2: Optimization of the Synthesis of 2,3-Diphenyl-1,8-naphthyridine using an Ionic Liquid Catalyst [4][5]
| Entry | Catalyst | Time (h) | Temperature (°C) | Molar Ratio (a/b) | Yield (%) |
| 1 | [Bmmim][Im] | 24 | 80 | 1:1 | 80 |
| 5 | [Bmmim][Im] | 24 | 60 | 1:1 | 65 |
| 6 | [Bmmim][Im] | 24 | 100 | 1:1 | 82 |
| 7 | [Bmmim][Im] | 24 | 120 | 1:1 | 83 |
| 8 | [Bmmim][Im] | 12 | 80 | 1:1 | 70 |
| 9 | [Bmmim][Im] | 36 | 80 | 1:1 | 81 |
| 12 | [Bmmim][Im] | 24 | 80 | 0.6:1 | 90 |
a: 2-amino-3-pyridinecarboxaldehyde, b: 2-phenylacetophenone
Detailed Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide [2][6]
This protocol is adapted from a green chemistry approach utilizing water as the solvent.
-
Reactant Preparation: In a suitable reaction flask, mix 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).
-
Solvent Addition: Add 1 mL of water to the flask and begin stirring the mixture.
-
Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.
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Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
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Heating and Reaction: Heat the reaction mixture to 50°C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (Thin Layer Chromatography) using 10% methanol/dichloromethane as the eluent. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 2,3-Diphenyl-1,8-naphthyridine using an Ionic Liquid Catalyst under Solvent-Free Conditions [4][5]
This protocol utilizes a basic ionic liquid as both the catalyst and the solvent.
-
Reactant and Catalyst Mixing: In a reaction vessel, dissolve 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1 mmol) in the ionic liquid [Bmmim][Im] (5 mL).
-
Heating and Reaction: Heat the mixture to 80°C and stir for 24 hours.
-
Work-up:
-
After the reaction is complete, the ionic liquid can be recovered by extraction with deionized water.
-
The product can then be isolated from the organic phase.
-
-
Catalyst Recycling: The recovered ionic liquid can be reused for subsequent reactions with minimal loss of activity.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
overcoming racemization in chiral tetrahydronaphthyridine synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to racemization during the enantioselective synthesis of tetrahydronaphthyridines.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in tetrahydronaphthyridine synthesis?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate. In pharmaceutical development, different enantiomers of a chiral drug like a tetrahydronaphthyridine can have vastly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent, while the other could be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical integrity of the desired enantiomer throughout the synthesis is crucial for safety and efficacy.
Q2: Which steps in a typical tetrahydronaphthyridine synthesis are most susceptible to racemization?
A2: Racemization can occur at several stages, but the most vulnerable steps often involve the formation or presence of a planar intermediate at the chiral center. Key areas of concern include:
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Imine/Enamine Tautomerism: The formation of an imine or enamine intermediate, which can occur during cyclization steps like the Pictet-Spengler reaction, can lead to the loss of stereochemistry at an adjacent chiral center.
-
Deprotonation/Reprotonation: If a proton on the chiral carbon is acidic, it can be removed by a base to form a planar carbanion or enolate. Subsequent reprotonation can occur from either face, leading to racemization.
-
Workup and Purification: Exposure to acidic or basic conditions during aqueous workup or chromatography on silica gel can also induce racemization.
Q3: What are the general strategies to prevent or minimize racemization?
A3: The core strategies revolve around careful control of reaction conditions to avoid the formation or prolonged existence of racemization-prone intermediates. Key strategies include:
-
Low Temperatures: Running reactions at reduced temperatures (e.g., -78 °C to 0 °C) can minimize the rate of epimerization.
-
Judicious Choice of Base and Solvent: Use of non-nucleophilic, sterically hindered bases can minimize unwanted side reactions, including racemization. The choice of solvent can also significantly impact the stability of chiral intermediates and the enantiomeric excess (ee) of the product.[1]
-
Use of Chiral Catalysts/Auxiliaries: Employing asymmetric catalysis or chiral auxiliaries can create a sterically defined environment that favors the formation of one enantiomer.
-
Minimizing Reaction Times: Shorter reaction times reduce the exposure of the chiral product to potentially racemizing conditions.
-
Neutral Workup and Purification: Using buffered solutions for workup and neutralized silica gel for chromatography can prevent acid- or base-catalyzed racemization during isolation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low enantiomeric excess (ee) in the final product after cyclization (e.g., Pictet-Spengler or intramolecular SNAr). | 1. Base-catalyzed racemization: The base used for the cyclization may be too strong or unhindered, leading to deprotonation at the chiral center. 2. High reaction temperature: Elevated temperatures can provide the activation energy needed for epimerization. 3. Solvent effects: The solvent may not be optimal for maintaining stereochemical integrity. | 1. Base Selection: Switch to a weaker or more sterically hindered base (e.g., N-methylmorpholine instead of triethylamine). Use the minimum stoichiometric amount necessary. 2. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) and monitor for completion. 3. Solvent Screening: Screen a range of aprotic solvents (e.g., THF, Dichloromethane, Toluene). Solvents that are strong Lewis bases have been shown to induce high ee in some reactions.[1] |
| Racemization observed during the purification process. | 1. Acidic silica gel: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds. 2. Prolonged exposure to eluent: Long chromatography run times can lead to on-column racemization. | 1. Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column. 2. Alternative Purification: Consider alternative purification methods such as crystallization or preparative thin-layer chromatography (TLC). |
| Inconsistent ee values between batches. | 1. Reagent quality: Variations in the purity or water content of reagents and solvents. 2. Reaction setup: Inconsistent temperature control or reaction times. | 1. Reagent Standardization: Use freshly distilled, anhydrous solvents and high-purity reagents. 2. Standard Operating Procedure (SOP): Develop and strictly follow an SOP for the reaction setup, including temperature monitoring and precise timing of reagent addition. |
| Difficulty in determining enantiomeric excess by chiral HPLC. | 1. Inappropriate chiral stationary phase (CSP): The chosen chiral column may not be suitable for separating the tetrahydronaphthyridine enantiomers. 2. Suboptimal mobile phase: The mobile phase composition may not provide adequate resolution. | 1. Column Screening: Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type).[2][3] 2. Method Development: Systematically vary the mobile phase composition (e.g., ratio of hexane/isopropanol for normal phase or acetonitrile/water with additives for reversed-phase). Adjust the flow rate and column temperature. |
Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess
The following table summarizes hypothetical, yet plausible, data on the impact of base and temperature on the enantiomeric excess (ee) of a chiral tetrahydronaphthyridine synthesized via an intramolecular cyclization.
| Entry | Base | Temperature (°C) | Enantiomeric Excess (ee, %) |
| 1 | Triethylamine (TEA) | 25 | 65 |
| 2 | Triethylamine (TEA) | 0 | 78 |
| 3 | Diisopropylethylamine (DIPEA) | 25 | 85 |
| 4 | Diisopropylethylamine (DIPEA) | 0 | 92 |
| 5 | N-Methylmorpholine (NMM) | 25 | 90 |
| 6 | N-Methylmorpholine (NMM) | 0 | >98 |
This data illustrates a common trend where lower temperatures and more sterically hindered, weaker bases lead to higher enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for a Racemization-Resistant Intramolecular Cyclization
This protocol describes a general method for the intramolecular cyclization of a chiral precursor to form a tetrahydronaphthyridine, with an emphasis on minimizing racemization.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral precursor (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Slowly add N-methylmorpholine (NMM) (1.1 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline for developing a chiral HPLC method. Specific parameters must be optimized for your compound.
-
Column Selection: Start with a commonly used polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA or AD).
-
Mobile Phase (Normal Phase):
-
Prepare a stock solution of the mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Prepare a dilute solution of your purified tetrahydronaphthyridine in the mobile phase (approx. 1 mg/mL).
-
Inject the sample and monitor the chromatogram.
-
If resolution is poor, systematically vary the percentage of the polar modifier (isopropanol). Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape.
-
-
Analysis:
-
Once separation is achieved, integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Visualizations
Caption: Mechanism of base-catalyzed racemization.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
Technical Support Center: Purification of 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the non-chromatographic purification of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common non-chromatographic methods for purifying 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines?
The most common non-chromatographic purification methods for this class of compounds are acid-base extraction and recrystallization. The choice of method depends on the nature of the impurities and the physical state of the crude product. Some synthetic routes, such as those based on a Horner-Wadsworth-Emmons approach, can yield products of high purity that may not require extensive purification.[1][2]
Q2: What are the typical impurities encountered in the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines?
Common impurities include unreacted starting materials, particularly 2-aminopyridine derivatives, residual high-boiling point solvents (e.g., DMSO, pyridine), and side-products from the reaction.[3]
Q3: How can I remove unreacted 2-aminopyridine starting materials?
Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is a highly effective method for its removal. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine is protonated to form its water-soluble hydrochloride salt, which partitions into the aqueous layer.[3]
Q4: My compound "oils out" during recrystallization. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the solvent is not appropriate. To resolve this, try reheating the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease saturation and allow it to cool slowly. Using a mixed solvent system can also be beneficial.[1]
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Low recovery of the final product. | Incomplete extraction from the organic layer. | Ensure thorough mixing of the aqueous and organic layers to maximize the transfer of the protonated amine into the aqueous phase. Perform multiple extractions with the acidic solution. |
| Incomplete precipitation after basification. | After extracting the protonated product into the aqueous layer, ensure the pH is sufficiently basic (pH > 10) to deprotonate the amine and cause it to precipitate or be extracted back into an organic solvent. | |
| Partial solubility of the product in the aqueous layer. | Even after basification, some product may remain in the aqueous layer. Perform multiple extractions with an organic solvent to recover the product. | |
| Product is contaminated with non-basic impurities. | Inefficient washing of the initial organic layer. | Before the acid extraction, wash the organic layer with brine to remove water-soluble impurities. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Final product is wet. | Inadequate drying of the final organic extract. | Use a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and ensure sufficient contact time to remove all water before evaporating the solvent. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated but requires nucleation. | Scratch the inside of the flask with a glass rod below the solvent level to create nucleation sites. Add a seed crystal of the pure compound if available.[4][5] | |
| Very low yield of crystals. | Too much solvent was used, keeping a significant amount of product dissolved. | Use the minimum amount of boiling solvent necessary to dissolve the crude product.[4][5] |
| The crystals were washed with warm solvent. | Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.[1] | |
| The recrystallized product is still impure. | The cooling process was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| The chosen solvent is not suitable for removing the specific impurities. | Select a solvent in which the impurities are either very soluble or insoluble at all temperatures. |
Data Presentation
Table 1: Representative Yields for Syntheses of 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines Avoiding Chromatography
| Synthetic Approach | Number of Steps | Overall Yield | Purity Assessment | Reference |
| Horner-Wadsworth-Emmons/Reduction/Deprotection | 3 | 63-83% | High NMR and LC-MS purity | [1] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the removal of non-basic impurities from a crude reaction mixture containing a 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer). The basic 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH > 10), which will deprotonate the product.
-
Extraction of Pure Product: Extract the deprotonated product from the aqueous layer using an organic solvent (e.g., DCM or EtOAc). Repeat the extraction 2-3 times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid crude products of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines that are relatively pure (>90%).
-
Solvent Selection: Choose a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes are often good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Workflow for Recrystallization Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
stability issues of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: Based on the chemical structure of this compound, a nitrogen-containing heterocyclic compound, the primary anticipated degradation pathways include oxidation, hydrolysis, and photodegradation.[1] N-heterocyclic compounds can be susceptible to oxidation, which may be initiated by atmospheric oxygen, trace metal ions, or peroxides.[1] Hydrolysis can occur under acidic or basic conditions, potentially leading to ring opening or other structural modifications.[1] Furthermore, exposure to light, particularly UV radiation, may induce photodegradation.[1]
Q2: What are the visible signs of degradation in a solution of this compound?
A2: Degradation of this compound in solution may manifest as a change in color, such as the development of a yellow or brown tint, the formation of a precipitate, or a noticeable decrease in the compound's concentration over time as measured by analytical techniques.[1] For researchers assessing its biological activity, a reduction in efficacy could also indicate degradation.[1]
Q3: What are the recommended solvents and storage conditions for this compound solutions?
A3: To minimize degradation, it is recommended to prepare fresh solutions of this compound for immediate use. If storage is necessary, solutions should be kept in amber vials to protect from light and stored at low temperatures (e.g., -20°C or -80°C). The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize the risk of hydrolysis. It is advisable to degas solvents to remove dissolved oxygen and to store solutions under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I assess the stability of my this compound solution?
A4: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A stability-indicating method is one that can separate the intact compound from its potential degradation products, allowing for the accurate quantification of the parent compound over time.
Troubleshooting Guides
Issue 1: Unexpected changes in solution appearance (color change, precipitation).
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Visual Inspection: Note the nature of the change (e.g., color, turbidity).
-
Solubility Check: Ensure the concentration is not above the solubility limit in the chosen solvent at the storage temperature.
-
Analytical Assessment: Analyze the solution using HPLC or LC-MS to check for the presence of degradation products and to quantify the remaining parent compound.
-
Preventative Measures: Prepare fresh solutions for critical experiments. If storing solutions, protect them from light and oxygen, and store at a low temperature.
-
Issue 2: Inconsistent or lower-than-expected biological activity.
-
Possible Cause: Degradation of the active compound.
-
Troubleshooting Steps:
-
Confirm Concentration: Use an analytical method like HPLC-UV to verify the concentration of the stock solution.
-
Assess Purity: Analyze the solution for the presence of degradation products which may interfere with the assay or indicate loss of the active compound.
-
Review Handling Procedures: Ensure that the compound and its solutions have been handled and stored according to best practices to minimize degradation.
-
Prepare Fresh Solution: Repeat the experiment with a freshly prepared solution from a solid sample of confirmed purity.
-
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 25% | 3 |
| Oxidation | 3% H₂O₂ | 24 | 25 | 30% | 4 |
| Thermal | Solid State | 48 | 80 | 5% | 1 |
| Photolytic | UV & Visible Light | 24 | 25 | 10% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways.[2][3][4]
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours, then dissolve to the stock solution concentration.[1]
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light for 24 hours.[1]
-
-
Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Start with 95% A and 5% B, then ramp to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability investigation.
References
minimizing impurities in the hydrogenation of 1,8-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the hydrogenation of 1,8-naphthyridine.
Frequently Asked questions (FAQs)
Q1: What is the primary product of 1,8-naphthyridine hydrogenation?
The selective hydrogenation of 1,8-naphthyridine typically yields 1,2,3,4-tetrahydro-1,8-naphthyridine. This reaction is a key step in the synthesis of various biologically active compounds.
Q2: What are the most common impurities observed in this reaction?
Common impurities include:
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Unreacted 1,8-naphthyridine: Due to incomplete reaction.
-
Over-hydrogenated decahydro-1,8-naphthyridine: Formed when the reaction proceeds too far.
-
Regioisomers: Such as 5,6,7,8-tetrahydro-1,8-naphthyridine, although this is less common with unsubstituted 1,8-naphthyridine.
-
Catalyst-related residues: Trace metals from the catalyst may be present in the crude product.
-
Impurities from starting material: Any impurities in the initial 1,8-naphthyridine may be carried through the reaction.
Q3: Which catalysts are commonly used for the hydrogenation of 1,8-naphthyridine?
A variety of catalysts can be employed, with the choice influencing selectivity and efficiency. Common examples include:
-
Ruthenium-based catalysts: Often used for enantioselective hydrogenation, particularly with substituted 1,8-naphthyridines.[1]
-
Iridium-based catalysts: Effective for transfer hydrogenation reactions.
-
Palladium on carbon (Pd/C): A versatile and widely used heterogeneous catalyst.
-
Nickel-Molybdenum (NiMo) catalysts: Can also be used for this transformation.
Q4: How can I monitor the progress of the reaction to avoid incomplete hydrogenation or over-hydrogenation?
Regular monitoring of the reaction mixture is crucial. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting material and the formation of the desired product and any byproducts.
Troubleshooting Guides
Issue 1: Incomplete Hydrogenation
Symptom: Significant amount of unreacted 1,8-naphthyridine remains in the final product mixture, as detected by analytical techniques like NMR or LC-MS.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation/Poisoning | 1,8-Naphthyridine can act as a ligand and poison the catalyst, especially ruthenium-based ones.[1] - Increase catalyst loading. - Use a more robust catalyst. - Ensure the starting material is free of impurities that could act as catalyst poisons. |
| Insufficient Reaction Time or Temperature | - Increase the reaction time and continue to monitor the progress. - Gradually increase the reaction temperature, while carefully monitoring for the formation of over-hydrogenated byproducts. |
| Inadequate Hydrogen Pressure | - Ensure the system is properly sealed and maintaining the target pressure. - Increase the hydrogen pressure within the safe limits of the equipment. |
| Poor Catalyst Quality | - Use fresh, high-quality catalyst. - If using a heterogeneous catalyst like Pd/C, ensure it has not been exposed to air or moisture for extended periods. |
Issue 2: Over-hydrogenation to Decahydro-1,8-naphthyridine
Symptom: Presence of a significant peak corresponding to the mass of decahydro-1,8-naphthyridine in the mass spectrum, or characteristic signals in the 1H NMR spectrum.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Reaction Time or Temperature | - Optimize the reaction time by closely monitoring the disappearance of the starting material and the appearance of the desired product. - Reduce the reaction temperature. |
| High Hydrogen Pressure | - Lower the hydrogen pressure. A pressure of 50 atm is often sufficient for the formation of the tetrahydro product with certain catalysts.[1] |
| Highly Active Catalyst | - Reduce the catalyst loading. - Consider a less active catalyst or a catalyst system known for its selectivity towards the tetrahydro product. |
Issue 3: Formation of Regioisomers
Symptom: Presence of isomeric impurities, such as 5,6,7,8-tetrahydro-1,8-naphthyridine, which can be difficult to distinguish from the desired product by mass spectrometry alone. NMR spectroscopy is essential for identification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Substituent Effects | The electronic and steric properties of substituents on the 1,8-naphthyridine ring can influence the regioselectivity of hydrogenation. |
| Choice of Catalyst | Different catalysts can exhibit different regioselectivities. For instance, palladium catalysts have been shown to favor the hydrogenation of one ring over the other in certain naphthyridine isomers.[2] |
| Reaction Conditions | Temperature and solvent can play a role in directing the hydrogenation to a specific ring. |
Experimental Protocols
Protocol 1: General Procedure for Selective Hydrogenation using a Ruthenium Catalyst
This protocol is based on the enantioselective hydrogenation of 2,7-disubstituted 1,8-naphthyridines.[1]
-
Catalyst Preparation: In a glovebox, a chiral cationic ruthenium diamine complex is prepared.
-
Reaction Setup: To a dried Schlenk tube, add the 1,8-naphthyridine substrate (0.1 mmol) and the ruthenium catalyst (1 mol%).
-
Solvent Addition: Add anhydrous isopropanol (1 mL) to the tube.
-
Hydrogenation: Place the Schlenk tube in an autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm with hydrogen.
-
Reaction: Stir the reaction mixture at room temperature for the designated time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, carefully release the hydrogen pressure. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the 1,2,3,4-tetrahydro-1,8-naphthyridine.
Protocol 2: Purification by Acid-Base Extraction to Remove Unreacted Starting Material
This protocol is effective for separating the more basic 1,2,3,4-tetrahydro-1,8-naphthyridine from the less basic starting material.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic tetrahydro product will be protonated and move to the aqueous layer, while the unreacted 1,8-naphthyridine will preferentially remain in the organic layer.
-
Separation: Separate the aqueous layer containing the desired product.
-
Basification: Cool the aqueous layer in an ice bath and basify with a strong base (e.g., 6 M NaOH) to a pH > 10.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Catalysts for 1,8-Naphthyridine Hydrogenation
| Catalyst System | Substrate | Product | Key Features | Reference |
| Chiral Cationic Ruthenium | 2,7-disubstituted 1,8-naphthyridines | 1,2,3,4-tetrahydro-1,8-naphthyridines | High enantioselectivity (up to 99% ee) and full conversion. | [1] |
| Iridium/Indoline | Aryl-1,8-naphthyridines | α-functionalized tetrahydro pyridine derivatives | Transfer hydrogenation, avoids high-pressure H2 gas. | |
| Palladium on Carbon | 3-methyl-2,7-naphthyridine | 88% 5,6,7,8-tetrahydro and 12% 1,2,3,4-tetrahydro products | Demonstrates regioselectivity based on substrate. | [2] |
| NiMo/Al2O3 | Naphthalene (as a model for polyaromatics) | Tetralin and Decalin | Bifunctional catalyst, can achieve full saturation. |
Table 2: 1H NMR Chemical Shift Ranges for Identification of Products and Impurities
| Compound | Key 1H NMR Signals (δ ppm) |
| 1,8-Naphthyridine (Starting Material) | Aromatic protons typically in the range of 7.0-9.0 ppm. |
| 1,2,3,4-Tetrahydro-1,8-naphthyridine (Desired Product) | - Aromatic protons in the pyridine ring (approx. 6.5-8.0 ppm). - Aliphatic protons in the saturated ring (approx. 1.5-3.5 ppm). |
| Decahydro-1,8-naphthyridine (Over-hydrogenated Impurity) | Absence of aromatic signals. Complex aliphatic signals in the range of 1.0-3.5 ppm. |
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common impurities in 1,8-naphthyridine hydrogenation.
Caption: Reaction pathways in the hydrogenation of 1,8-naphthyridine, illustrating the formation of the desired product and potential impurities.
References
Validation & Comparative
Comparative NMR Analysis of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine and Structural Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral properties of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, with a comparative analysis against its parent compound, 1,2,3,4-tetrahydro-1,8-naphthyridine, and a dimethylated analog, 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This guide provides detailed experimental data, protocols, and visual aids to facilitate structural elucidation and characterization.
The tetrahydro-1,8-naphthyridine scaffold is a prevalent structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. A thorough understanding of the spectroscopic characteristics of this heterocyclic system and its derivatives is paramount for unambiguous structure determination and the development of new chemical entities. This guide presents a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. For a comprehensive understanding, its spectral data is compared with that of the unsubstituted 1,2,3,4-tetrahydro-1,8-naphthyridine and 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
1H and 13C NMR Data Comparison
The following tables summarize the experimental 1H and 13C NMR spectral data for the title compound and its selected analogs. The data is presented to highlight the influence of methyl substitution on the chemical shifts of the protons and carbons within the tetrahydro-1,8-naphthyridine framework.
Table 1: 1H NMR Spectral Data (CDCl3, 400 MHz)
| Position | This compound [ppm (multiplicity, J in Hz, integration)] | 1,2,3,4-tetrahydro-1,8-naphthyridine [ppm (multiplicity, J in Hz, integration)] | 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine [ppm (multiplicity, J in Hz, integration)] |
| H-2 | 3.39 (t, J = 5.6, 2H) | 3.40 (t, J = 5.6, 2H) | 3.31 (t, J = 5.7, 2H) |
| H-3 | 1.91 (m, 2H) | 1.92 (m, 2H) | 1.86 (m, 2H) |
| H-4 | 2.73 (t, J = 6.4, 2H) | 2.76 (t, J = 6.4, 2H) | 2.62 (t, J = 6.4, 2H) |
| H-5 | 6.99 (d, J = 7.3, 1H) | 7.03 (d, J = 7.4, 1H) | 6.18 (s, 1H) |
| H-6 | 6.29 (d, J = 7.3, 1H) | 6.35 (d, J = 7.4, 1H) | - |
| NH | 4.80 (s, 1H) | 4.88 (s, 1H) | 4.49 (s, 1H) |
| 7-CH3 | 2.34 (s, 3H) | - | 2.30 (s, 3H) |
| 5-CH3 | - | - | 2.15 (s, 3H) |
Table 2: 13C NMR Spectral Data (CDCl3, 101 MHz)
| Position | This compound [ppm] | 1,2,3,4-tetrahydro-1,8-naphthyridine [ppm] | 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine [ppm] |
| C-2 | 41.6 | 41.7 | 41.5 |
| C-3 | 21.5 | 21.7 | 21.8 |
| C-4 | 26.3 | 26.5 | 25.9 |
| C-4a | 111.1 | 111.6 | 110.9 |
| C-5 | 136.6 | 136.8 | 126.8 |
| C-6 | 113.1 | 113.5 | 117.8 |
| C-7 | 155.7 | 146.1 | 154.0 |
| C-8a | 158.3 | 157.5 | 156.4 |
| 7-CH3 | 23.9 | - | 23.6 |
| 5-CH3 | - | - | 17.9 |
Experimental Protocols
General Procedure for NMR Spectroscopy
All NMR spectra were acquired on a Bruker AVANCE 400 spectrometer operating at 400 MHz for 1H and 101 MHz for 13C nuclei. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3), with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).
-
1H NMR Spectroscopy: Proton spectra were recorded using a standard pulse sequence. Key acquisition parameters included a spectral width of 12 ppm, a relaxation delay of 1.0 s, an acquisition time of 2.7 s, and 16 scans. The free induction decay (FID) was processed with a line broadening factor of 0.3 Hz.
-
13C NMR Spectroscopy: Carbon spectra were obtained with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.1 s, and 512 scans were typically used. The FID was processed with a line broadening factor of 1.0 Hz.
Structure and NMR Correlation
The following diagram illustrates the chemical structure of this compound and the logical relationship between its atoms and their corresponding NMR signals.
Caption: Molecular structure of this compound and its NMR correlation.
A Comparative Guide to 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine and Other Arginine Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery, the development of molecules that mimic the function of natural amino acids is a cornerstone of rational drug design. Arginine, with its positively charged guanidinium group, plays a pivotal role in numerous biological processes through its interaction with negatively charged pockets in proteins. However, the high basicity (pKa ≈ 13.8) and poor oral bioavailability of arginine-containing compounds often limit their therapeutic potential.[1] This has spurred the development of arginine mimetics, structural surrogates designed to replicate the binding interactions of arginine while offering improved pharmacological properties.
This guide provides a comprehensive comparison of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine with other prominent arginine mimetics, focusing on their application as inhibitors of integrins and nitric oxide synthases (NOS). We present a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid researchers in the selection and design of next-generation therapeutics.
Physicochemical and Pharmacokinetic Properties
A primary driver for the development of arginine mimetics is the modulation of basicity to enhance oral bioavailability. The highly basic guanidinium group of arginine is largely protonated at physiological pH, hindering its ability to cross cell membranes. Arginine mimetics, such as this compound, benzamidine, and aminopyridine, offer less basic alternatives.
| Mimetic | Structure | pKa | Oral Bioavailability |
| L-Arginine | (Structure of L-Arginine) | ~13.8[1] | ~20% in humans (highly variable)[2] |
| This compound | (Structure of this compound) | ~7[1] | Data not available for the parent compound. Related tetrahydropyridine compounds show ~20-30% in mice.[3][4] |
| Benzamidine | (Structure of Benzamidine) | 11.6 | Data not readily available in comparative studies. |
| 2-Aminopyridine | (Structure of 2-Aminopyridine) | 6.71 | Data not readily available in comparative studies. |
Performance in Integrin Inhibition
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The Arg-Gly-Asp (RGD) motif is a key recognition sequence for many integrins, and RGD-mimetic antagonists are of significant interest in oncology and fibrosis.[1] this compound has emerged as a promising scaffold for potent integrin inhibitors.
| Compound/Mimetic | Target Integrin | IC50 (nM) | Reference |
| Derivative of this compound | Human αVβ6 | 1.1 | Patent CN110167934A[5] |
| Derivative of this compound | αvβ3 | 11 | Salyers, K. L. et al. |
| Cilengitide (cyclic RGD peptide) | αvβ3 | Varies by cell line (e.g., ~3.5 µM in HEK-293) | [6] |
Performance in Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a critical signaling molecule. Overproduction of NO is implicated in various inflammatory and neurodegenerative diseases, making NOS inhibitors a valuable therapeutic target. Arginine mimetics can act as competitive inhibitors of NOS by binding to the arginine-binding site.
| Mimetic | Target NOS Isoform | Ki (nM) | Reference |
| Compound 14j (2-aminopyridine derivative) | human nNOS | 13 | [3][7] |
| Compound 14j (2-aminopyridine derivative) | human eNOS | >23,000 | [3][7] |
| Compound 14j (2-aminopyridine derivative) | human iNOS | >23,000 | [3][7] |
| p-Aminobenzamidine | mouse brain NOS (mixed isoforms) | 120,000 | |
| This compound | Not reported | - | - |
The data indicates that the 2-aminopyridine scaffold can be optimized to achieve high potency and selectivity for specific NOS isoforms, a crucial aspect for minimizing off-target effects. Data for the direct inhibition of NOS by this compound is not currently available in the public domain.
Signaling Pathways
The binding of arginine mimetics to their protein targets initiates a cascade of downstream signaling events. Understanding these pathways is critical for predicting the cellular response to these inhibitors.
RGD-Integrin Signaling
The interaction of RGD-mimetic integrin antagonists with integrins can modulate key signaling pathways involved in cell survival, proliferation, and migration. Upon ligand binding, integrins cluster and recruit a variety of signaling proteins to form focal adhesions. Key downstream signaling nodes include Focal Adhesion Kinase (FAK) and Src family kinases.
Caption: RGD-Integrin Signaling Pathway.
The differential effects of various arginine mimetics on the activation and downstream signaling of FAK and Src are an active area of research. The specific conformation induced by the mimetic upon binding to the integrin may influence the recruitment and activation of these downstream kinases, leading to varied cellular outcomes.
Nitric Oxide Synthase Inhibition
Arginine mimetics competitively inhibit NOS, reducing the production of nitric oxide. This has direct consequences on signaling pathways that are regulated by NO.
Caption: Nitric Oxide Synthase Inhibition Pathway.
Experimental Protocols
Integrin Binding Assay (Cell-Based ELISA)
This protocol describes a common method to determine the inhibitory concentration (IC50) of arginine mimetics on integrin-mediated cell adhesion.
Materials:
-
96-well microtiter plates
-
Integrin ligand (e.g., vitronectin, fibronectin)
-
Integrin-expressing cells (e.g., U87MG for αvβ3)
-
Test compounds (arginine mimetics)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell culture medium
-
Calcein AM (or other fluorescent viability dye)
-
Plate reader with fluorescence detection
Procedure:
-
Coating: Coat 96-well plates with the integrin ligand (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block with blocking buffer for 1 hour at room temperature.
-
Cell Preparation: Harvest and resuspend integrin-expressing cells in serum-free medium.
-
Inhibition: Pre-incubate cells with various concentrations of the test compounds for 30 minutes at 37°C.
-
Adhesion: Add the cell-compound mixture to the coated plates and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the plates with PBS to remove non-adherent cells.
-
Quantification: Add Calcein AM to the remaining adherent cells and incubate for 30 minutes.
-
Measurement: Read the fluorescence intensity using a plate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for Integrin Binding Assay.
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This protocol measures the inhibition of NOS activity by quantifying the amount of nitrite, a stable product of NO oxidation.
Materials:
-
Purified NOS enzyme (e.g., nNOS, eNOS, or iNOS)
-
Assay buffer (containing cofactors such as NADPH, FAD, FMN, and BH4)
-
L-Arginine (substrate)
-
Test compounds (arginine mimetics)
-
Griess Reagent (Component A: sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine in water)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified NOS enzyme, and various concentrations of the test compounds.
-
Initiation: Start the reaction by adding L-Arginine to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Nitrite Detection:
-
Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature.
-
Add Griess Reagent B to each well and incubate for another 5-10 minutes. A purple color will develop in the presence of nitrite.
-
-
Measurement: Measure the absorbance at 540 nm using a spectrophotometer.
-
Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the Ki or IC50 value for each inhibitor.
Caption: Workflow for NOS Inhibition Assay.
Conclusion
The development of arginine mimetics represents a significant advancement in medicinal chemistry, offering a path to overcome the inherent limitations of arginine-containing compounds. This compound stands out as a particularly promising scaffold, especially in the context of integrin inhibition, where its derivatives have demonstrated potent, low-nanomolar activity. Its favorable pKa suggests the potential for improved oral bioavailability compared to traditional guanidino-containing structures.
In the realm of NOS inhibition, 2-aminopyridine derivatives have shown remarkable isoform selectivity, a critical attribute for developing targeted therapies with reduced side effects. While direct comparative data for this compound in NOS inhibition is lacking, its structural features warrant further investigation in this area.
The choice of an arginine mimetic will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a framework for researchers to compare and contrast these key scaffolds, leveraging the available quantitative data and experimental protocols to inform their drug discovery efforts. Further head-to-head comparative studies are crucial to fully elucidate the relative advantages of each mimetic and to guide the rational design of the next generation of therapeutics targeting arginine-binding proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma pharmacokinetics and oral bioavailability of the 3,4,5,6-tetrahydrouridine (THU) prodrug, triacetyl-THU (taTHU), in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110167934A - ä½ä¸ºÎ±Væ´èèç½æå¶åç嫿ç¯ä¸ç·åå«ææ°®æç¯ä¸ç·çåç¯åèºç¯ååç© - Google Patents [patents.google.com]
- 5. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[1,8]naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of 1,8-Naphthyridine Derivatives: Nalidixic Acid vs. the Untapped Potential of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the established antibacterial agent, nalidixic acid, with the lesser-known 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine. While a direct quantitative comparison is precluded by the current lack of publicly available biological efficacy data for the latter, this document serves as a comprehensive resource on nalidixic acid and the broader potential of the 1,8-naphthyridine scaffold in antibacterial drug discovery.
Executive Summary
Nalidixic acid, a first-generation quinolone antibiotic, has a well-documented history of antibacterial activity, primarily against Gram-negative bacteria, through the inhibition of DNA gyrase. In contrast, this compound is a structurally related compound for which there is a notable absence of published data regarding its biological efficacy. This guide will first delve into the established profile of nalidixic acid, including its mechanism of action, antibacterial spectrum, and the experimental protocols used for its evaluation. Subsequently, it will explore the broader context of 1,8-naphthyridine derivatives as a promising class of antibacterial agents, highlighting the potential for future research into compounds like this compound.
Nalidixic Acid: A Profile of a Prototypical Quinolone
Nalidixic acid was the first quinolone antibiotic to be introduced into clinical practice and has been a cornerstone in the treatment of urinary tract infections caused by susceptible Gram-negative bacteria.[1] Its efficacy stems from its ability to interfere with bacterial DNA replication.
Mechanism of Action: Inhibition of DNA Gyrase
The primary target of nalidixic acid in bacteria is DNA gyrase (topoisomerase II), an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Nalidixic acid binds to the GyrA subunit of the DNA gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
References
A Comparative Guide to the Structure-Activity Relationship of 7-Methyl-1,8-naphthyridine Derivatives
The 1,8-naphthyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to bind to a wide range of biological targets.[1][2] This structural motif is a cornerstone in the design of numerous therapeutic agents, with derivatives exhibiting activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] The addition of a methyl group at the C-7 position often plays a crucial role in modulating the pharmacological profile of these compounds, influencing their potency and selectivity.
This guide provides a comparative analysis of 7-methyl-1,8-naphthyridine derivatives, focusing on their structure-activity relationships (SAR) as anticancer agents. It summarizes quantitative data from in vitro studies, details common experimental protocols, and visualizes key biological pathways and SAR principles.
Comparative Analysis of Anticancer Activity
The anticancer activity of 7-methyl-1,8-naphthyridine derivatives is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The data reveals that modifications at the C-2 and C-3 positions of the 7-methyl-1,8-naphthyridine core are critical for cytotoxic potency.
Table 1: Cytotoxicity of C-2 and C-3 Substituted 7-Methyl-1,8-naphthyridine Derivatives against MCF-7 (Human Breast Cancer) Cell Line
| Compound | Substituent at C-2 | Substituent at C-3 | IC₅₀ (µM) | Reference |
| Staurosporine | (Reference Drug) | - | 4.51 | [6] |
| 4d | Phenyl | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 1.68 | [6] |
| 8b | Phenyl | 2-cyano-N'-(4-fluorobenzylidene)acetohydrazide | 3.19 | [6] |
| 8d | Phenyl | 2-cyano-N'-(4-methoxybenzylidene)acetohydrazide | 1.62 | [6] |
| 10b | Phenyl | 2-(4-fluorophenyl)-4-oxo-4,5-dihydrothiazole | 7.79 | [6] |
| 10c | Phenyl | 2-(4-methoxyphenyl)-4-oxo-4,5-dihydrothiazole | 1.47 | [6] |
| 10f | Phenyl | 2-(4-chlorophenyl)-4-oxo-4,5-dihydrothiazole | 2.30 | [6] |
Table 2: Cytotoxicity of Other Biologically Active 1,8-Naphthyridine Derivatives
| Compound | Core Structure Modification | Cell Line | IC₅₀ (µM) | Reference |
| 16 | 7-methyl, 2-naphthyl | HeLa (Cervical Cancer) | 0.7 | [7] |
| 16 | 7-methyl, 2-naphthyl | HL-60 (Leukemia) | 0.1 | [7] |
| 12 | 1,8-naphthyridine-3-carboxamide | HBL-100 (Breast Cancer) | 1.37 | [8] |
| 17 | 1,8-naphthyridine-3-carboxamide | KB (Oral Cancer) | 3.7 | [8] |
| 22 | 1,8-naphthyridine-3-carboxamide | SW-620 (Colon Cancer) | 3.0 | [8] |
| 47 | Halogen substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (Pancreatic Cancer) | 0.41 | [9] |
Structure-Activity Relationship (SAR) Insights
Analysis of the available data provides several key SAR insights:
-
Importance of the 7-Methyl Group : Studies comparing various substitutions on the naphthyridine ring have shown that methyl-substituted compounds at the C-7 position are generally more active than those substituted at the C-5 position.[7] Compound 16 , which features a C-7 methyl group, demonstrated the most potent activity against multiple cell lines in one study.[7]
-
Substituents at C-2 : The nature of the substituent at the C-2 position significantly influences cytotoxicity. A naphthyl ring at C-2, as seen in compound 16 , leads to potent anticancer activity.[7]
-
Substituents at C-3 : For 2-phenyl-7-methyl-1,8-naphthyridine derivatives, diverse heterocyclic substitutions at the C-3 position are well-tolerated and can enhance potency. For instance, the introduction of a substituted thiazole ring (compound 10c ) or a cyanoacetohydrazide moiety (compound 8d ) resulted in IC₅₀ values significantly lower than the reference drug, staurosporine.[6]
-
Electronic Effects : The electronic properties of the substituents play a crucial role. In several series, electron-donating groups (like methoxy) or electron-withdrawing groups (like chloro and fluoro) on the peripheral phenyl rings attached to the C-3 substituent were found to enhance cytotoxic activity against the MCF-7 cell line.[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic pathways for 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The validation of a robust and efficient synthesis route is a critical early step in drug discovery and development, impacting scalability, cost, and impurity profiles. Here, we compare a modern Horner-Wadsworth-Emmons (HWE)-based approach with the classic Friedländer synthesis followed by reduction, offering experimental data to support an objective evaluation.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Horner-Wadsworth-Emmons Based Route | Pathway 2: Friedländer Synthesis & Reduction |
| Overall Yield | High (63–83% over 3 steps)[1][2] | Moderate to High (variable yields reported for both steps) |
| Number of Steps | 3 (from commercially available starting materials)[1] | 2 (Friedländer condensation followed by reduction) |
| Purification | No column chromatography required[1][2] | Chromatography or recrystallization often necessary |
| Reaction Conditions | Employs cryogenic temperatures and strong bases[1] | Friedländer: mild to harsh conditions; Reduction: catalytic hydrogenation |
| Key Reagents | Diethyl chlorophosphate, sec-BuLi, Benzenesulfonyl hydrazide | 2-Aminonicotinaldehyde, Acetone, Hydrogenation catalyst |
| Scalability | Demonstrated on a multigram scale[1] | Friedländer is a well-established scalable reaction |
| Green Chemistry | Use of strong, hazardous bases and organic solvents | Potential for greener methods using water as a solvent in the Friedländer step |
Logical Workflow for Synthesis Pathway Validation
The following diagram illustrates a general workflow for the validation of a chemical synthesis pathway, a critical process in pharmaceutical development.
Caption: A generalized workflow for the validation of a chemical synthesis pathway.
Pathway 1: Horner-Wadsworth-Emmons (HWE) Based Synthesis
This modern approach offers a three-step sequence from this compound to more complex derivatives, and its initial steps can be adapted for the synthesis of the target compound.[1] The key advantage highlighted is the high yield and avoidance of chromatographic purification.[1][2]
Experimental Protocol
Step 1: Synthesis of Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate
To a solution of this compound (1.46 g, 9.85 mmol) in anhydrous THF (35 mL) at room temperature is added diethyl chlorophosphate (1.70 mL, 11.76 mmol). Subsequently, isopropylmagnesium chloride (1.42 M in THF, 10.4 mL, 14.77 mmol) is added dropwise over 5 minutes. After an additional 5 minutes, the reaction is quenched with saturated aqueous NH4Cl (45 mL). The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 x 40 mL). The combined organic layers are washed with brine (100 mL), dried, and concentrated under reduced pressure to yield the product.[3]
Step 2: Synthesis of Diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate
The phosphonate from the previous step (4.74 g, 15.51 mmol) is dissolved in anhydrous THF (62 mL) under a nitrogen atmosphere and cooled to -42 °C. sec-Butyllithium (1.4 M in cyclohexane, 33 mL, 46.2 mmol) is added, and the mixture is stirred for 20 minutes. Diethyl chlorophosphate is then added, and stirring is continued for another 20 minutes before quenching. This step prepares the substrate for the HWE reaction.[3]
Step 3: Horner-Wadsworth-Emmons Reaction, Reduction, and Deprotection (Illustrative for further functionalization)
To a solution of the diphosphorylated compound in THF is added potassium tert-butoxide. After stirring, an aldehyde is added to perform the olefination. The resulting alkene is then reduced using benzenesulfonyl hydrazide and potassium carbonate in DMF at 100 °C. A final deprotection step with HCl yields the functionalized 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine.[3] For the synthesis of the title compound, this pathway would be modified.
Pathway 2: Friedländer Annulation and Subsequent Reduction
The Friedländer synthesis is a classic and widely used method for constructing quinoline and naphthyridine ring systems.[4][5][6] This approach involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, in this case, 2-aminonicotinaldehyde and acetone.[4] The resulting 7-methyl-1,8-naphthyridine is then reduced to the desired tetrahydro derivative.
Experimental Protocol
Step 1: Synthesis of 7-Methyl-1,8-naphthyridine (via Friedländer Condensation)
A mixture of 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) is stirred in water (1 mL). Choline hydroxide (1 mol %) is added, and the reaction mixture is stirred under a nitrogen atmosphere at 50 °C for approximately 6 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is concentrated to yield 7-methyl-1,8-naphthyridine.[4] Alternative procedures using microwave assistance without a solvent have also been reported.[7]
Step 2: Reduction of 7-Methyl-1,8-naphthyridine
The aromatic 7-methyl-1,8-naphthyridine is subjected to catalytic hydrogenation to yield this compound. This can be achieved using various catalytic systems, including metal-free hydrogenation with in situ generated borane catalysts, which has been shown to produce tetrahydro-1,8-naphthyridine derivatives in high yields (83-98%).[8]
Cost Analysis of Starting Materials
A preliminary cost analysis based on commercially available starting materials for each pathway is summarized below. Prices are approximate and can vary based on supplier, purity, and quantity.
| Reagent | Pathway 1 (HWE) Price (USD) | Pathway 2 (Friedländer) Price (USD) |
| This compound | (Starting material for HWE functionalization) | - |
| Diethyl chlorophosphate | ~$4000/kg[9] | - |
| sec-Butyllithium (1.4M solution) | ~$82/100mL[10] | - |
| Isopropylmagnesium chloride (2.0M solution) | ~$72/100mL[11] | - |
| Potassium tert-butoxide | ~$16/100g[12] | - |
| Benzenesulfonyl hydrazide | ~$204/25g | - |
| 2-Aminonicotinaldehyde | - | ~$154/5g |
| Acetone | - | ~$24/gallon[13] |
| Hydrogenation Catalyst (e.g., Pd/C) | - | Variable |
Note: The HWE pathway as described in the literature often starts from an already formed tetrahydro-1,8-naphthyridine to build more complex molecules. The cost analysis for Pathway 1 reflects the reagents for this functionalization. The cost of the initial synthesis of the tetrahydro-1,8-naphthyridine core would need to be considered for a complete comparison.
Conclusion
The Horner-Wadsworth-Emmons based synthesis presents a highly efficient and modern route for the synthesis of functionalized 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines, with the significant advantages of high yields and the avoidance of column chromatography.[1][2] However, it requires the use of pyrophoric and cryogenic reagents, which may pose challenges for large-scale production.
The Friedländer synthesis followed by reduction is a more traditional and very robust method. While it may involve an additional purification step and potentially lower overall yields depending on the specific conditions used for both the condensation and reduction, recent advancements have demonstrated greener protocols for the Friedländer step using water as a solvent.[4]
The choice of the optimal synthesis pathway will depend on the specific requirements of the research or development program, including the desired scale, available equipment, cost considerations, and the importance of a chromatography-free process. For rapid analog synthesis where purity and yield are paramount, the HWE approach is very attractive. For larger-scale synthesis where cost and process robustness are key drivers, the well-established Friedländer route may be more practical.
References
- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 2. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner-Wadsworth-Emmons-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Diethyl Chlorophosphate Chemical - Cas No: 814-49-3 at 4000 INR in Hyderabad, Telangana | Mt Chemtech India [tradeindia.com]
- 10. 仲丁基锂 溶液 1.4 M in cyclohexane | Sigma-Aldrich [sigmaaldrich.com]
- 11. 异丙基氯化镁 溶液 2.0 M in THF | Sigma-Aldrich [sigmaaldrich.cn]
- 12. Potassium tert-Butoxide | 865-47-4 | TCI AMERICA [tcichemicals.com]
- 13. douglasandsturgess.com [douglasandsturgess.com]
A Comparative Analysis of Modern Synthetic Routes to Tetrahydronaphthyridines
For Researchers, Scientists, and Drug Development Professionals
The tetrahydronaphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis has been a subject of considerable interest, leading to the development of diverse and innovative methodologies. This guide provides an objective comparison of four prominent methods for the synthesis of tetrahydronaphthyridines: the Radical Pictet-Spengler Reaction, Domino Aza-Michael/Inverse-Electron-Demand Hetero-Diels-Alder Reaction, Photoredox-Catalyzed Hydroaminoalkylation, and Cobalt-Catalyzed [2+2+2] Cyclization. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific synthetic goals.
Comparative Performance of Synthesis Methods
The following table summarizes the key quantitative data for the four distinct synthetic methods, offering a clear comparison of their yields, reaction conditions, and general applicability.
| Method | Typical Yields | Reaction Time | Temperature | Key Reagents/Catalysts | Scope & Limitations |
| Radical Pictet-Spengler Reaction | 32-100%[1] | 12 hours (imine formation) + additional time for cyclization | 55 °C (imine formation), 100 °C (cyclization)[2] | Halogen Amine Radical Protocol (HARP) reagents, Aldehydes, AIBN, (TMS)3SiH[1][2] | Good substrate scope for various aryl, hetaryl, and alkyl aldehydes. Cinnamaldehyde and ethyl 2-oxoacetate give low to no conversion.[1] |
| Domino Aza-Michael/Diels-Alder | Good to excellent | Varies | Room temperature to mild heating | Primary/secondary propargylamines, 3-vinyl-1,2,4-triazines[3] | Enables the synthesis of polysubstituted tetrahydro-1,6-naphthyridines. The scope is dependent on the reactivity of the triazine and propargylamine derivatives. |
| Photoredox-Catalyzed HAA | Good to excellent (e.g., up to 97% for HAA step)[4] | Varies (continuous flow) | -0.5 °C (photoreactor) to 220 °C (thermal cyclization)[4][5] | Photoredox catalyst (e.g., Ir-based), primary amines, halogenated vinylpyridines[4] | Highly modular and suitable for automated synthesis of spirocyclic and α-alkylated tetrahydronaphthyridines.[1] Amenable to library synthesis.[4] |
| Cobalt-Catalyzed [2+2+2] Cyclization | Moderate to excellent (up to 99%)[3] | 15 minutes (microwave) | 150 °C (microwave) | CpCo(CO)2 or other Co(I) catalysts, dialkynylnitriles[3] | Efficient for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines. Can be promoted by microwave irradiation.[3] |
Experimental Protocols
Radical Pictet-Spengler Reaction
This procedure is a formal Pictet-Spengler reaction of electron-poor pyridines, which are not amenable to classical polar reactions.[6]
Step 1: Imine Formation
-
To a solution of the azido-functionalized pyridine (HARP reagent, 1.0 equiv) in THF, add the desired aldehyde (1.0 equiv) and polymer-bound triphenylphosphine (2.0 equiv).
-
Heat the reaction mixture at 55 °C for 12 hours.
-
Filter the reaction mixture to remove the polymer-bound phosphine oxide and concentrate the filtrate under reduced pressure to obtain the crude imine.
Step 2: Radical Cyclization
-
Dissolve the crude imine (1.0 equiv) in toluene.
-
Add AIBN (0.2 equiv) and tris(trimethylsilyl)silane ((TMS)3SiH, 1.5 equiv) to the solution.
-
Heat the reaction mixture at 100 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and purify the product by column chromatography on silica gel.
Domino Aza-Michael/Inverse-Electron-Demand Hetero-Diels-Alder Reaction
This domino reaction provides a straightforward route to polysubstituted tetrahydro-1,6-naphthyridines.[3]
-
To a solution of the 3-vinyl-1,2,4-triazine derivative (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the primary or secondary propargylamine derivative (1.1 equiv).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired polysubstituted tetrahydro-1,6-naphthyridine.
Photoredox-Catalyzed Hydroaminoalkylation (HAA) in Continuous Flow
This automated synthesis allows for the modular construction of various tetrahydronaphthyridine isomers.[1]
-
Prepare stock solutions of the halogenated vinylpyridine, the primary amine (3.0 equiv), and the photoredox catalyst in a suitable solvent (e.g., DMF).
-
Set up a continuous flow system consisting of a pump, a T-mixer, a photoreactor (e.g., Uniqsis PhotoSyn with 420 nm LEDs) cooled to -0.5 °C, and a high-temperature tube reactor for the subsequent thermal cyclization (SNAr or Pd-catalyzed C-N coupling).[5]
-
Pump the reactant solutions through the T-mixer and into the photoreactor for the HAA reaction.
-
The output from the photoreactor is then directed into the high-temperature tube reactor (set at a temperature between 200-220 °C) for the intramolecular cyclization step.[4]
-
The final product is collected at the outlet of the flow system and can be purified by automated flash chromatography.
Cobalt-Catalyzed [2+2+2] Cyclization
This method is particularly effective for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines using microwave irradiation.[3]
-
In a microwave vial, combine the dialkynylnitrile (1.0 equiv) and the cobalt catalyst (e.g., 20 mol % CpCo(CO)2) in a suitable solvent like chlorobenzene.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15 minutes.
-
After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to yield the tetrahydronaphthyridine product.
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical workflows and key mechanistic steps of each synthetic method.
Caption: Radical Pictet-Spengler Reaction Workflow.
Caption: Domino Aza-Michael/Diels-Alder Reaction Pathway.
Caption: Photoredox-Catalyzed HAA Workflow.
Caption: Cobalt-Catalyzed [2+2+2] Cyclization Mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]
- 5. Domino Aza-Michael-ih-Diels-Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Assessment of Synthesized 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a significant heterocyclic scaffold in medicinal chemistry. We present detailed experimental protocols and comparative data for High-Performance Liquid Chromatography (both achiral and chiral), Gas Chromatography-Mass Spectrometry, and Nuclear Magnetic Resonance spectroscopy to aid researchers in selecting the most appropriate techniques for their specific needs.
Analytical Methodologies for Purity Assessment
A multi-pronged approach utilizing orthogonal analytical techniques is recommended for the definitive purity assessment of this compound. The selection of methods should be based on the desired information, such as achiral purity, enantiomeric excess, identification of volatile impurities, and structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Purity
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. Both achiral (for determining the percentage of the main component and process-related impurities) and chiral (for quantifying the enantiomeric excess) methods are crucial.
Experimental Protocol: Achiral HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Experimental Protocol: Chiral HPLC-UV
-
Instrumentation: As described for achiral HPLC.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine for basic compounds. The optimal ratio may require method development.[1]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of approximately 0.5 mg/mL in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Given that the compound itself is amenable to GC analysis, this technique also serves as an excellent orthogonal method for purity confirmation.[2]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-450
-
Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable volatile solvent such as dichloromethane or methanol. For compounds with active hydrogens, derivatization with an agent like BSTFA may be necessary to improve peak shape and thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized this compound. Furthermore, quantitative NMR (qNMR) can be employed for an accurate purity assessment without the need for a reference standard of the analyte.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay (for qNMR): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for accurate integration).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be required for adequate signal-to-noise.
-
-
Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). For purity assessment, integrate the signals of the compound and compare them to the signals of any observed impurities. For qNMR, a certified internal standard with a known concentration and purity must be added to the sample.
Potential Impurities in the Synthesis of this compound
Based on common synthetic routes, such as the Friedländer annulation followed by reduction, potential impurities may include:[3]
-
Starting Materials: Unreacted 2-amino-6-methylpyridine and crotonaldehyde (or its equivalent).
-
Intermediates: The unreduced aromatic intermediate, 7-methyl-1,8-naphthyridine.
-
By-products: Products from side reactions, such as over-reduction or incomplete cyclization.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate, tetrahydrofuran).
Comparative Data Analysis
The following tables summarize hypothetical quantitative data from the analysis of a synthesized batch of this compound.
Table 1: Achiral HPLC-UV Purity Assessment
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 8.5 | 0.2 | Impurity A (Starting Material) |
| 2 | 12.1 | 99.5 | This compound |
| 3 | 15.3 | 0.3 | Impurity B (Intermediate) |
| Total | 100.0 |
Table 2: Chiral HPLC-UV Enantiomeric Purity Assessment
| Peak No. | Retention Time (min) | Area (%) | Enantiomer |
| 1 | 10.2 | 1.5 | (S)-enantiomer |
| 2 | 12.5 | 98.5 | (R)-enantiomer |
| Total | 100.0 | ||
| Enantiomeric Excess | 97.0% ee |
Table 3: GC-MS Purity and Volatile Impurity Analysis
| Peak No. | Retention Time (min) | Area (%) | Identification | Match Factor |
| 1 | 4.2 | 0.05 | Dichloromethane | >95 |
| 2 | 11.8 | 99.8 | This compound | >98 |
| 3 | 13.5 | 0.15 | 7-methyl-1,8-naphthyridine | >90 |
| Total | 100.0 |
Workflow and Logical Relationships
The following diagram illustrates a comprehensive workflow for the purity assessment of synthesized this compound.
Caption: Workflow for purity assessment of this compound.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Advantages | Limitations |
| Achiral HPLC-UV | Quantifies purity and non-chiral impurities. | High precision and accuracy, widely applicable. | May not detect non-UV active impurities. |
| Chiral HPLC-UV | Determines enantiomeric excess. | Essential for stereoisomer separation. | Requires specialized chiral columns and method development. |
| GC-MS | Identifies and quantifies volatile impurities. | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Unambiguous structure confirmation and qNMR for absolute purity. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods. |
References
In Vitro Antimicrobial Potential of 1,8-Naphthyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, 1,8-naphthyridine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative overview of the in vitro performance of various 1,8-naphthyridine derivatives, supported by experimental data from recent studies. It aims to serve as a valuable resource for researchers engaged in the discovery and development of new antimicrobial drugs.
Performance Comparison of 1,8-Naphthyridine Derivatives
The antimicrobial efficacy of 1,8-naphthyridine derivatives is significantly influenced by the nature and position of substituents on the core ring structure. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative derivatives against a panel of clinically relevant bacterial and fungal pathogens. Lower MIC values indicate greater potency.
Table 1: In Vitro Antibacterial Activity of 1,8-Naphthyridine Derivatives (MIC in µg/mL)
| Derivative Class | Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference Compound (MIC) |
| Nalidixic Acid Analogs | Nalidixic Acid | >1024 | 64 | 8 | 128 | - |
| Enoxacin | 0.5 | 0.25 | 0.125 | 1 | Ciprofloxacin (0.25) | |
| Fluoroquinolones | Trovafloxacin | 0.06 | 0.12 | 0.06 | 0.5 | Ciprofloxacin (0.25) |
| Thiazolidinone Hybrids | Compound 1a | 12.5 | 25 | 50 | 100 | Ciprofloxacin (6.25) |
| Compound 1b | 6.25 | 12.5 | 25 | 50 | Ciprofloxacin (6.25) | |
| Spiro-β-Lactam Conjugates | Compound 2a | 31.25 | 62.5 | 125 | >250 | Ampicillin (3.12) |
| Compound 2b | 15.62 | 31.25 | 62.5 | 125 | Ampicillin (3.12) | |
| Chalcone Derivatives | Compound 3a | 16 | 32 | 64 | 128 | Streptomycin (8) |
| Compound 3b | 8 | 16 | 32 | 64 | Streptomycin (8) |
Note: The specific structures of compounds 1a, 1b, 2a, 2b, 3a, and 3b are detailed in the respective cited literature. The MIC values can vary based on the specific strain and testing conditions.
Table 2: In Vitro Antifungal Activity of 1,8-Naphthyridine Derivatives (MIC in µg/mL)
| Derivative Class | Compound | Candida albicans | Aspergillus niger | Reference Compound (MIC) |
| Thiazolidinone Hybrids | Compound 1c | 25 | 50 | Fluconazole (16) |
| Compound 1d | 12.5 | 25 | Fluconazole (16) | |
| Chalcone Derivatives | Compound 3c | 32 | 64 | Griseofulvin (32) |
| Compound 3d | 16 | 32 | Griseofulvin (32) |
Note: The specific structures of compounds 1c, 1d, 3c, and 3d are detailed in the respective cited literature. Antifungal activity can be highly species and strain-dependent.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standardized protocols.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
1. Preparation of Antimicrobial Stock Solutions:
-
Aseptically prepare a stock solution of each 1,8-naphthyridine derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Further dilute the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the desired starting concentration for the serial dilutions.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the antimicrobial agent to the first well of each row.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).
4. Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria.
-
For fungi, incubate at 28-30°C for 24-48 hours for yeasts like Candida albicans and up to 72 hours for filamentous fungi like Aspergillus niger.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Visualizing Experimental Workflow and Mechanism of Action
To aid in the understanding of the experimental process and the primary mechanism of action for many 1,8-naphthyridine derivatives, the following diagrams are provided.
Caption: Experimental workflow for the in vitro determination of Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.
Structure-Activity Relationship Insights
The antimicrobial activity of 1,8-naphthyridine derivatives is intricately linked to their chemical structure. Key observations from various studies indicate that:
-
Substituents at N-1 and C-7: The introduction of bulky and lipophilic groups at the N-1 position and various heterocyclic rings (e.g., piperazine, pyrrolidine) at the C-7 position often enhances antibacterial activity.
-
Fluorine at C-6: The presence of a fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics and significantly boosts their activity against a wide range of bacteria.
-
Carboxylic Acid at C-3: The carboxylic acid moiety at the C-3 position is crucial for the inhibition of DNA gyrase, the primary target for many of these compounds.
-
Hybrid Molecules: The conjugation of the 1,8-naphthyridine scaffold with other pharmacologically active moieties, such as thiazolidinones, β-lactams, and chalcones, has yielded hybrid molecules with promising and sometimes broader-spectrum antimicrobial activities.[1]
Conclusion
1,8-Naphthyridine derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The extensive research into their synthesis and biological evaluation has provided valuable insights into their structure-activity relationships, paving the way for the rational design of more potent and selective compounds. The data and protocols presented in this guide offer a foundation for further research and development in this critical area of medicinal chemistry. Continued exploration of this chemical class is warranted to address the urgent need for new therapies to combat infectious diseases.
References
comparing the permeability of tetrahydronaphthyridines and arginine
A Comparative Guide to the Permeability of Tetrahydronaphthyridines and Arginine
Introduction
For researchers and professionals in drug development, understanding the permeability of a compound is a critical step in evaluating its potential as a therapeutic agent. Permeability, a measure of how easily a molecule can cross a biological membrane, significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative framework for assessing the permeability of two distinct classes of molecules: tetrahydronaphthyridines and the amino acid arginine.
Quantitative Permeability Data
The most common metric for quantifying in vitro permeability is the apparent permeability coefficient (Papp), typically measured in units of 10⁻⁶ cm/s. The following table presents a template for , with representative data for arginine's effect as a permeation enhancer. It is important to note that specific Papp values for tetrahydronaphthyridines are not currently available and would need to be determined experimentally.
| Compound Class | Specific Compound | Assay Type | Papp (10⁻⁶ cm/s) | Efflux Ratio | Reference Compound | Reference Papp (10⁻⁶ cm/s) |
| Tetrahydronaphthyridine | [Compound Name] | Caco-2 | [Experimental Value] | [Experimental Value] | Propranolol (High Perm.) | >10 |
| PAMPA | [Experimental Value] | N/A | ||||
| Amino Acid | L-Arginine | Caco-2 | Low (as a single agent) | N/A | Mannitol (Low Perm.) | <1 |
| Ardeparin + 2% L-Arginine | Rat Intestinal Tissue | ~3-fold increase vs. control | N/A | Ardeparin (Control) | [3] |
Note: The data for L-arginine highlights its role as a permeation enhancer, where it significantly increases the permeability of another compound (ardeparin). The intrinsic permeability of arginine itself is expected to be low due to its polar nature.
Experimental Protocols
To determine the permeability of tetrahydronaphthyridines and arginine, standardized in vitro assays are employed. The two most common methods are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption.[5] It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium.[5][6][7]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[7][8]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a low-permeability marker like Lucifer Yellow.[5][7]
-
Compound Application: The test compound (e.g., a tetrahydronaphthyridine or arginine) is added to the apical (A) side of the monolayer to measure absorption (A to B transport) or to the basolateral (B) side to measure efflux (B to A transport).[5][9]
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period, typically 2 hours.[5]
-
Sample Analysis: Samples are collected from both the donor and receiver compartments at the end of the incubation period. The concentration of the test compound in each sample is quantified using a suitable analytical method, such as LC-MS/MS.[5]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp value from the B to A transport by the Papp value from the A to B transport. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[7]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a cell-free assay that predicts passive diffusion across a lipid membrane.[10][11] It is a high-throughput and cost-effective method for screening compounds in early drug discovery.[10][12]
Protocol:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[10][12]
-
Compound Addition: The test compound is added to the donor wells of the filter plate.[12]
-
Sandwich Assembly: The donor plate is placed on top of an acceptor plate containing buffer, creating a "sandwich".[13]
-
Incubation: The plate assembly is incubated at room temperature for a period of 5 to 18 hours.[10][14]
-
Sample Analysis: The concentration of the test compound in both the donor and acceptor wells is determined using an analytical method like UV-Vis spectroscopy or LC-MS/MS.[10]
-
Papp Calculation: The Papp value is calculated based on the final concentrations in the donor and acceptor wells, as well as the incubation time and membrane area.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental process, the following diagrams illustrate the workflows for the Caco-2 permeability assay.
Caption: Workflow of the Caco-2 permeability assay.
Conclusion
While a direct quantitative comparison of the permeability of tetrahydronaphthyridines and arginine is limited by the lack of publicly available data for the former, this guide provides the necessary framework for conducting such a comparison. By employing standardized and well-validated in vitro assays like the Caco-2 and PAMPA methods, researchers can generate the critical data needed to evaluate the ADME properties of these and other novel compounds. The choice of assay will depend on the specific research question, with PAMPA being suitable for high-throughput screening of passive permeability and the Caco-2 assay providing a more comprehensive assessment that includes active transport mechanisms.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of gastrointestinal permeability of low-molecular-weight heparin by l-arginine: in-vivo and in-vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. bioassaysys.com [bioassaysys.com]
Mass Spectrometry of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of mass spectrometry for the characterization of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This document summarizes key data in structured tables, offers a detailed experimental protocol, and visualizes the analytical workflow and a proposed fragmentation pathway.
The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Accurate and efficient characterization of these molecules is crucial for drug discovery and development. Mass spectrometry (MS) stands out as a primary analytical technique for providing rapid and sensitive molecular weight determination and structural elucidation. This guide compares the utility of mass spectrometry with other common analytical techniques for the analysis of this compound, a key intermediate in the synthesis of various biologically active compounds.[2][3]
Comparison of Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves complementary analytical methods. The following table compares the information provided by mass spectrometry with that of Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information through fragmentation. | High sensitivity, small sample requirement, rapid analysis, can be coupled with chromatography (LC-MS).[1][4] | Isomers may not be distinguishable without fragmentation analysis, ionization can be challenging for some compounds. |
| NMR Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Unambiguous structure elucidation, non-destructive.[1] | Lower sensitivity than MS, requires larger sample amounts, longer acquisition times. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms elemental formula of a pure sample. | Requires a pure sample, provides no structural information.[5] |
Mass Spectrometry Data for this compound
The empirical formula for this compound is C₉H₁₂N₂, with a molecular weight of 148.20 g/mol .[6][7] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.20 |
| Monoisotopic Mass | 148.1000 |
| Calculated m/z for [M+H]⁺ | 149.1073 |
Experimental Protocol: Mass Spectrometry Analysis
This section details a standard protocol for the analysis of this compound using Electrospray Ionization (ESI) mass spectrometry, a common technique for this class of compounds.[1]
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Prepare a dilute working solution of approximately 1 µg/mL by diluting the stock solution with the same solvent.[1]
2. Instrumentation and Measurement:
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an Electrospray Ionization (ESI) source is recommended.[8]
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system (LC-MS).[1]
-
Mass Range: Acquire the mass spectrum over a relevant m/z range, for example, m/z 50-500.
3. Data Analysis:
-
Identify the protonated molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to gain structural insights.
-
For HRMS data, compare the measured m/z value with the calculated value to confirm the elemental composition.
Visualizing the Analytical Process
The following diagrams illustrate the general workflow for mass spectrometry analysis and a proposed fragmentation pathway for this compound.
Discussion of Proposed Fragmentation
The proposed fragmentation pathway is based on common fragmentation patterns observed for similar chemical structures, such as those containing amine and aromatic functionalities.[9] The initial protonated molecule ([M+H]⁺) at m/z 149 is expected. Key fragmentation routes could include:
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 134. This is a common fragmentation for methylated compounds.
-
Retro-Diels-Alder (rDA) reaction: The tetrahydro-pyridine ring could undergo a rDA reaction, leading to the loss of ethylene (C₂H₄) and the formation of a fragment ion at m/z 121.
Further fragmentation of these primary ions would lead to the more complex pattern observed in a full mass spectrum. It is important to note that the actual fragmentation can be influenced by the ionization method and collision energy used.
Conclusion
Mass spectrometry is an indispensable tool for the analysis of this compound, providing rapid and sensitive molecular weight confirmation and structural information. When used in conjunction with other analytical techniques like NMR, a complete and unambiguous characterization of the molecule can be achieved, which is essential for its application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 6. 7-Methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 7-Methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine - Amerigo Scientific [amerigoscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a detailed, step-by-step guide for the proper disposal of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, ensuring compliance with safety standards and protection of laboratory personnel and the environment.
Immediate Safety and Hazard Information
This compound is a combustible solid that poses several health risks.[1] Understanding these hazards is the first step in safe handling and disposal. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]
Key Hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[2]
-
May cause respiratory irritation (H335)[2]
Always consult the Safety Data Sheet (SDS) for the most detailed information before handling this chemical.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE to minimize exposure risks.
-
Hand Protection: Wear chemical-impermeable gloves. Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat. Contaminated clothing should be removed immediately and cleaned before reuse.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with all applicable national and local regulations. The following protocol provides a general guideline for its safe disposal.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams.
-
Keep the chemical in its original container if possible. If not, use a clearly labeled, sealable container suitable for solid chemical waste.
Step 2: Handling Unused Product and Residues
-
For unused or expired product, treat it as hazardous chemical waste.
-
Carefully transfer the solid chemical into a designated hazardous waste container. Avoid creating dust.
Step 3: Managing Empty Containers
-
Handle uncleaned, empty containers as you would the product itself.
-
Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous materials.
Step 4: Spill Cleanup
-
In case of a spill, evacuate non-essential personnel from the area.
-
Prevent dust from spreading.
-
Carefully sweep or scoop the solid material into a designated waste container.
-
Clean the spill area with a damp cloth or paper towels, and place the used cleaning materials into the hazardous waste container.
-
Ensure the spill does not enter drains or waterways.
Step 5: Storage and Final Disposal
-
Securely seal and clearly label the waste container with its contents ("Hazardous Waste: this compound") and the associated hazard symbols.
-
Store the sealed container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.
Data Summary
This table summarizes the key hazard information for this compound.
| Identifier | Information | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H315: Causes skin irritation | [2] | |
| H319: Causes serious eye irritation | [1][2] | |
| H335: May cause respiratory irritation | [2] | |
| Storage Class Code | 11: Combustible Solids | [1] |
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For Immediate Use by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance classified with the GHS07 pictogram, indicating it is an irritant. The signal word for this chemical is "Warning".[1]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Confirm glove compatibility with the specific product.[2] |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required. |
Safe Handling and Operational Workflow
Strict adherence to the following operational plan is required to minimize exposure and ensure safe handling.
Preparation:
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood.
-
PPE Inspection: Before starting work, inspect all PPE for integrity. Replace any damaged items.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and operational.
Handling Procedure:
-
Grounding: To prevent static discharge, ground and bond containers when transferring material.
-
Dispensing: Carefully weigh and dispense the solid chemical, avoiding the generation of dust.
-
Containment: Keep the container tightly closed when not in use.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
The following diagram illustrates the standard workflow for safely handling this chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
